Tetrafluoroisophthalonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4,5,6-tetrafluorobenzene-1,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F4N2/c9-5-3(1-13)6(10)8(12)7(11)4(5)2-14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHMPQKZPHOCRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1F)F)F)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345939 | |
| Record name | Tetrafluoroisophthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2377-81-3 | |
| Record name | Tetrafluoroisophthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrafluoroisophthalonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Tetrafluoroisophthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis and characterization of tetrafluoroisophthalonitrile (C₈F₄N₂), a key building block in the development of advanced materials and pharmaceuticals. This document offers comprehensive experimental protocols, tabulated analytical data, and visual representations of the synthetic workflow.
Introduction
This compound, also known as 2,4,5,6-tetrafluorobenzene-1,3-dicarbonitrile, is a fluorinated aromatic compound with the molecular formula C₈F₄N₂.[1] Its structure, featuring a tetrafluorinated benzene (B151609) ring with two nitrile groups in a meta-arrangement, imparts unique electronic properties and chemical reactivity. These characteristics make it a valuable precursor in the synthesis of high-performance polymers, functional dyes, and biologically active molecules. The strong electron-withdrawing nature of the fluorine atoms and nitrile groups makes the aromatic ring susceptible to nucleophilic substitution, providing a versatile platform for the introduction of various functional groups.
Synthesis of this compound
The primary industrial and laboratory-scale synthesis of this compound is achieved through a halogen exchange reaction. This method involves the fluorination of a readily available chlorinated precursor, tetrachloroisophthalonitrile, using an alkali metal fluoride (B91410).
Synthesis Workflow
The synthesis involves a high-temperature nucleophilic aromatic substitution reaction. A visual representation of the workflow is provided below.
Caption: A flowchart illustrating the key steps in the synthesis of this compound via halogen exchange.
Experimental Protocol
This protocol is based on the halogen exchange fluorination of tetrachloroisophthalonitrile.
Materials:
-
Tetrachloroisophthalonitrile
-
Anhydrous Potassium Fluoride (KF)
-
Benzonitrile (solvent)
-
Nitrogen gas (inert atmosphere)
-
Standard laboratory glassware and purification apparatus
-
High-pressure autoclave
Procedure:
-
Preparation: A high-pressure autoclave is charged with tetrachloroisophthalonitrile and a molar excess of anhydrous potassium fluoride (typically 4-5 equivalents). Benzonitrile is added as the solvent.
-
Inerting: The autoclave is sealed and purged with nitrogen gas to establish an inert atmosphere.
-
Reaction: The reaction mixture is heated to a temperature range of 250°C to 350°C with vigorous stirring. The reaction is typically maintained at this temperature for several hours.
-
Work-up: After cooling to room temperature, the solid byproducts (potassium chloride and unreacted potassium fluoride) are removed by filtration.
-
Isolation: The benzonitrile solvent is removed from the filtrate by vacuum distillation.
-
Purification: The crude this compound is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture), to yield a white to off-white crystalline solid.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the key analytical techniques and expected results.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₈F₄N₂ |
| Molecular Weight | 200.09 g/mol [1] |
| Appearance | White to off-white crystalline powder |
| Melting Point | 76-79 °C |
| Boiling Point | 113-115 °C at 10 Torr |
| IUPAC Name | 2,4,5,6-tetrafluorobenzene-1,3-dicarbonitrile[1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation of this compound.
13C NMR Spectroscopy: The 13C NMR spectrum provides information about the carbon framework of the molecule. Due to the high symmetry of the molecule, a limited number of signals is expected. The approximate chemical shifts are provided in the table below.
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C-CN | ~110-120 |
| C-F | ~140-160 (with C-F coupling) |
| C (between CN and F) | ~90-100 |
19F NMR Spectroscopy: 19F NMR is a powerful tool for characterizing fluorinated organic compounds. For this compound, two distinct signals are expected due to the different chemical environments of the fluorine atoms. The expected chemical shift ranges for aryl fluorides are between -100 and -170 ppm (relative to CFCl₃).[2]
The IR spectrum reveals the presence of key functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C≡N (Nitrile stretch) | ~2230-2250 (strong) |
| C-F (Fluorine stretch) | ~1000-1400 (strong) |
| Aromatic C=C stretch | ~1450-1600 (medium) |
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| Ion | m/z Value | Relative Intensity |
| [M]⁺ (Molecular Ion) | 200 | High |
Logical Relationship of Characterization Techniques
The following diagram illustrates the logical flow of characterizing the synthesized product to confirm its identity and purity.
Caption: A diagram showing the relationship between different analytical techniques used for the characterization of this compound.
Conclusion
This technical guide has outlined a robust and widely used method for the synthesis of this compound via halogen exchange. The detailed characterization data provides a benchmark for researchers to confirm the successful synthesis and purity of this important fluorinated building block. The versatile reactivity of this compound continues to make it a valuable compound in the pursuit of novel materials and therapeutic agents.
References
physicochemical properties of tetrafluoroisophthalonitrile
An In-depth Technical Guide to the Physicochemical Properties of Tetrafluoroisophthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core (CAS No. 2377-81-3). This fluorinated aromatic compound is a key intermediate in the synthesis of various high-performance materials and pharmaceutically relevant molecules. A thorough understanding of its properties is crucial for its effective application and safe handling in research and development.
Core Physicochemical Properties
The fundamental physicochemical data for this compound are compiled in the table below. These values have been aggregated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₈F₄N₂ | [1][2][3][4] |
| Molecular Weight | 200.09 g/mol | [1][2][4] |
| Appearance | White to light yellow powder or crystals | [5][6][7][8] |
| Melting Point | 75.0 - 79.0 °C | [1][9][5][6][7][10] |
| Boiling Point | 113-115 °C (at 10 Torr) | [1][11] |
| Density | ~1.6184 g/cm³ (estimate) | [1][5] |
| Solubility | Soluble in Methanol | [1][6][7][11] |
| Flash Point | 79 °C | [1][11] |
| Purity | Typically ≥98% (determined by Gas Chromatography) | [6][7][8] |
Experimental Protocols
Detailed experimental protocols for the determination of the are not extensively published. However, the following are generalized and standard methodologies for the characterization of a solid organic compound.
Melting Point Determination
The melting point is a primary indicator of a compound's purity. A sharp melting range is indicative of a pure substance.
Methodology:
-
A small amount of finely ground this compound is packed into a glass capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate, typically 1-2 °C per minute near the expected melting point.
-
The temperature at which the first liquid droplet is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[1]
Boiling Point Determination (at Reduced Pressure)
Due to its relatively high boiling point at atmospheric pressure, the boiling point of this compound is typically determined under reduced pressure to prevent potential decomposition.
Methodology:
-
A small quantity of the compound is placed in a micro-distillation apparatus.
-
The system is connected to a vacuum pump, and the pressure is stabilized at a known value (e.g., 10 Torr).
-
The sample is gently heated until it boils.
-
The temperature of the vapor that is in equilibrium with the boiling liquid is recorded as the boiling point at that specific pressure.
Solubility Assessment
Qualitative solubility tests are performed to understand the polarity of the molecule and to identify suitable solvents for reactions and purifications.
Methodology:
-
Approximately 10-20 mg of this compound is added to 1 mL of the test solvent (e.g., methanol, water, diethyl ether) in a test tube.
-
The mixture is agitated vigorously for 1-2 minutes at room temperature.
-
A visual inspection determines if the compound has dissolved completely, partially, or not at all. For quantitative analysis, a saturated solution can be prepared, and its concentration can be determined using techniques like HPLC or UV-Vis spectroscopy.
Purity Determination by Gas Chromatography (GC)
Gas chromatography is a standard method for assessing the purity of volatile and thermally stable compounds.
Methodology:
-
A dilute solution of this compound is prepared in a suitable volatile solvent.
-
A small volume (typically 1 µL) of the solution is injected into the gas chromatograph.
-
The sample is vaporized and transported through a capillary column by an inert carrier gas.
-
The components of the sample are separated based on their volatility and interaction with the column's stationary phase.
-
A detector, such as a flame ionization detector (FID), records the signal for each eluting component.
-
The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Visualizations
Logical Relationship for Identification
The following diagram illustrates the logical flow of using physicochemical properties for the identification and purity assessment of this compound.
Caption: Workflow for the identification and purity assessment of this compound.
Experimental Workflow for Characterization
This diagram outlines the general experimental sequence for characterizing a novel chemical entity like this compound.
Caption: Experimental workflow for the physicochemical characterization of a chemical substance.
References
- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. pennwest.edu [pennwest.edu]
- 7. www1.udel.edu [www1.udel.edu]
- 8. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
- 9. ijirset.com [ijirset.com]
- 10. researchgate.net [researchgate.net]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
tetrafluoroisophthalonitrile CAS number and safety data sheet
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tetrafluoroisophthalonitrile (CAS No. 2377-81-3), a fluorinated aromatic compound with significant applications in the synthesis of high-performance polymers and advanced materials. This document collates critical data on its chemical and physical properties, safety information, and a detailed experimental protocol for its use in chemical synthesis.
Core Data Presentation
For ease of reference and comparison, the quantitative data for this compound is summarized in the tables below.
Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 2377-81-3 | [1][2][3][4][5][6] |
| Molecular Formula | C₈F₄N₂ | [1][5][6][7] |
| Molecular Weight | 200.09 g/mol | [1][5][6][7] |
| Appearance | White to light yellow powder/crystal | [4] |
| Purity | >98.0% (GC), 98%, 97% | [2][4] |
| Melting Point | 75.0 - 79.0 °C | [4][5] |
| Boiling Point | 76 - 79 °C; 113 - 115 °C (10 Torr) | [2][5] |
| Flash Point | 79 °C | [5] |
| Density | 1.6184 g/cm³ (estimate) | [5] |
| Solubility | Soluble in Methanol | [5] |
Safety and Hazard Information
| Hazard Class | GHS Pictograms | Signal Word | Hazard Statements |
| 6.1 | GHS06 (Skull and crossbones), GHS07 (Exclamation mark) | Danger | H301: Toxic if swallowed. H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H331: Toxic if inhaled. H332: Harmful if inhaled. H335: May cause respiratory irritation. |
| Precautionary Statements |
| Prevention: P261, P264, P270, P271, P280 |
| Response: P301+P312+P330, P302+P352+P312, P304+P340+P312, P305+P351+P338 |
| Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. |
| Disposal: P501 |
Note: Hazard and precautionary statements may vary slightly between suppliers.
Regulatory and Transport Information
| Identifier | Value |
| RIDADR | 3439 |
| WGK Germany | 3 |
| Packing Group | III |
| HS Code | 29269095 |
Experimental Protocols
The following is a detailed experimental protocol for the use of this compound in the synthesis of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile, as adapted from a procedure published in Organic Syntheses.[2] This provides insight into its handling, reactivity, and purification procedures.
Synthesis of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile
Materials:
-
9H-Carbazole
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) solution (2 M in THF)
-
This compound (>98%)
-
Diethyl ether
-
Chloroform
-
Hexane
-
Acetone
-
Pentane
Equipment:
-
Flame-dried, two-necked round-bottomed flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Schlenk line
-
Syringes and cannulas
-
Ice-water bath
-
Heating mantle or oil bath
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: A 100 mL, flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum is placed under an inert atmosphere (e.g., argon or nitrogen) using a Schlenk line.
-
Reagent Addition:
-
To the flask, add 9H-carbazole.
-
Add anhydrous THF via syringe to dissolve the carbazole (B46965).
-
Cool the stirred solution to 0 °C in an ice-water bath.
-
Slowly add sodium bis(trimethylsilyl)amide solution via syringe.
-
-
Formation of the Nucleophile: Allow the mixture to stir at 0 °C for a specified time to ensure complete deprotonation of the carbazole.
-
Addition of this compound:
-
Dissolve this compound in anhydrous THF in a separate, dry flask.
-
Transfer this solution to the reaction flask via cannula.
-
Use additional anhydrous THF to ensure complete transfer. The reaction mixture will typically change color and a precipitate may form.[2]
-
-
Reaction:
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for 24 hours. The reaction time may be adjusted based on monitoring by techniques such as TLC or LC-MS.[2]
-
-
Workup and Purification:
-
After cooling to room temperature, the reaction is quenched.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting solid is purified by filtration and washing with appropriate solvents. The choice of solvents is critical; for instance, the product may be insoluble in diethyl ether, which can be used to wash away unreacted carbazole and this compound. Chloroform can then be used to dissolve and elute the desired product.[2]
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Mandatory Visualizations
Logical Workflow for Chemical Synthesis
The following diagram illustrates a generalized workflow for the synthesis described in the experimental protocol, highlighting the key stages from reactant preparation to final product purification.
Caption: A flowchart illustrating the key steps in a typical chemical synthesis involving this compound.
Signaling Pathways
Based on a comprehensive review of publicly available scientific literature, there is currently no established evidence to suggest the direct involvement of this compound in specific biological signaling pathways. Its primary application and research focus are within materials science and as a synthetic intermediate. Therefore, a signaling pathway diagram cannot be provided at this time.
References
- 1. This compound | C8F4N2 | CID 608182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound | 2377-81-3 | Benchchem [benchchem.com]
- 5. 2377-81-3 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 6. scbt.com [scbt.com]
- 7. CAS 2377-81-3: this compound | CymitQuimica [cymitquimica.com]
A Technical Guide to the Solubility of Tetrafluoroisophthalonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Tetrafluoroisophthalonitrile, with the molecular formula C₈F₄N₂, is a white to off-white crystalline powder. Its structure, featuring a tetrafluorinated benzene (B151609) ring with two nitrile groups, imparts unique chemical and physical properties, making it a valuable building block in the synthesis of high-performance polymers, agrochemicals, and pharmaceutical compounds. Understanding its solubility in various organic solvents is crucial for reaction optimization, purification processes, and formulation development.
This guide aims to provide a foundational understanding of the solubility characteristics of this compound, addressing the current gap in publicly available quantitative data.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈F₄N₂ | [1] |
| Molecular Weight | 200.09 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 78-79 °C | [1] |
| Boiling Point | 113-115 °C (at 10 Torr) | [2] |
| Density | ~1.6184 g/cm³ (estimate) | [1] |
Solubility of this compound: Qualitative Data and Predictive Analysis
Known Qualitative Solubility
Across multiple chemical supplier databases and safety data sheets, this compound is consistently reported as being "soluble in Methanol"[1][2]. However, these sources do not provide quantitative solubility values (e.g., g/100 mL or mol/L) or specify the temperature at which this solubility was determined.
Predictive Analysis of Solubility in Other Organic Solvents
In the absence of specific quantitative data, a predictive analysis based on the principle of "like dissolves like" can provide guidance for solvent selection.
-
Polar Protic Solvents: The reported solubility in methanol, a polar protic solvent, suggests that this compound is likely to be soluble in other lower alcohols such as ethanol (B145695) and isopropanol. The nitrile groups can act as hydrogen bond acceptors.
-
Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and acetonitrile, which are polar aprotic, are also expected to be good solvents for this compound. The polarity of the C-F and C≡N bonds should facilitate interaction with these solvents.
-
Aromatic Hydrocarbons: The presence of the benzene ring suggests that some degree of solubility in aromatic hydrocarbons like toluene (B28343) and benzene can be expected, although likely less than in polar solvents.
-
Nonpolar Solvents: In nonpolar solvents such as hexanes and other alkanes, the solubility of the highly polar this compound is expected to be low.
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for the experimental determination of the solubility of a solid compound like this compound in an organic solvent. This method is based on the widely used shake-flask method.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (B75204) (e.g., 20 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Volumetric flasks
-
Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure a solid phase remains after equilibration.
-
Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform preliminary experiments to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the withdrawn solution through a syringe filter into a clean, dry vial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation of Solubility:
-
From the concentration of the diluted solution and the dilution factor, calculate the concentration of the saturated solution.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Factors Influencing Solubility
The solubility of this compound in an organic solvent is governed by a complex interplay of factors related to both the solute and the solvent.
Caption: Factors influencing the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in a wide array of organic solvents is currently lacking in the public domain, this technical guide provides a valuable resource for researchers. The qualitative information, predictive analysis, and a detailed, adaptable experimental protocol offer a solid foundation for initiating solubility studies. The provided diagrams visually summarize the key experimental steps and the fundamental principles governing solubility. Further experimental work is necessary to populate a comprehensive, quantitative solubility profile for this important chemical intermediate.
References
A Technical Guide to the Spectroscopic Analysis of Tetrafluoroisophthalonitrile
Introduction
Tetrafluoroisophthalonitrile (C₈F₄N₂) is a fluorinated aromatic compound with the IUPAC name 2,4,5,6-tetrafluorobenzene-1,3-dicarbonitrile.[1] Its unique electronic properties and rigid structure make it a valuable building block in the synthesis of advanced materials, including polymers, phthalocyanines, and covalent organic frameworks. For researchers and professionals in materials science and drug development, a thorough understanding of its structural characteristics is paramount. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with experimental protocols and logical workflows for its analysis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ¹³C | 138.8, 114.7, 108.4 | m, t, t | N/A, J(C,F) = 17.1, J(C,F) = 19.1 |
| ¹⁹F | -116.8, -132.5 | m, m | N/A |
Note: Due to the absence of hydrogen atoms in the structure of this compound, a ¹H NMR spectrum is not applicable for direct structural elucidation of the primary molecule.
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2240 | Strong, Sharp | C≡N stretch (nitrile) |
| 1620 - 1450 | Medium - Strong | Aromatic C=C stretching |
| 1250 - 1000 | Strong | C-F stretching |
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 200 | High | [M]⁺ (Molecular Ion) |
| 173 | Moderate | [M-CN]⁺ |
| 154 | Low | [M-F-CN]⁺ |
| 100 | Moderate | [C₆F₂]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring ¹³C and ¹⁹F NMR spectra of fluorinated aromatic compounds like this compound.
Objective: To obtain high-resolution ¹³C and ¹⁹F NMR spectra to confirm the carbon framework and the fluorine environments.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆)
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a broadband or fluorine-specific probe.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent. Ensure the sample is fully dissolved. Transfer the solution to a clean, dry 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both the ¹³C and ¹⁹F frequencies.
-
-
¹⁹F NMR Acquisition:
-
Select a standard one-pulse ¹⁹F experiment.
-
Set the spectral width to cover the expected range for aromatic fluorine (~ -100 to -160 ppm).
-
Use a calibrated 90° pulse.
-
Set an appropriate relaxation delay (D1) of 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data using an appropriate window function (e.g., exponential multiplication) and Fourier transform.
-
-
¹³C NMR Acquisition:
-
Select a proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Set the spectral width to cover the aromatic region (~100-150 ppm).
-
Use a calibrated 30° or 45° pulse to reduce the relaxation delay.
-
Set a relaxation delay (D1) of 2 seconds.
-
Acquire a larger number of scans, as ¹³C has a low natural abundance.
-
Process the data similarly to the ¹⁹F spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the Attenuated Total Reflectance (ATR) method for obtaining the IR spectrum of a solid sample.
Objective: To identify the characteristic functional groups, particularly the nitrile (C≡N) and carbon-fluorine (C-F) bonds.
Materials and Equipment:
-
This compound sample (solid)
-
FTIR spectrometer with an ATR accessory (e.g., Bruker Tensor series with a diamond crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol) and lab wipes
Procedure:
-
Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal using a clean spatula.
-
Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
The spectral range should be from 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing: The software will automatically subtract the background spectrum. Process the resulting spectrum to identify the wavenumbers of the absorption peaks.
-
Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a soft wipe and a suitable solvent like isopropanol.
Mass Spectrometry (MS)
This protocol outlines the general procedure for analyzing a small organic molecule using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Objective: To determine the molecular weight and analyze the fragmentation pattern of this compound to support structural elucidation.
Materials and Equipment:
-
This compound sample
-
Volatile solvent (e.g., dichloromethane, ethyl acetate)
-
GC-MS system equipped with an EI source and a quadrupole or time-of-flight (TOF) mass analyzer.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent.
-
GC Method Setup:
-
Injector: Set the injector temperature to ~250 °C.
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Method Setup:
-
Ion Source: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 40-300).
-
Source and Transfer Line Temperatures: Set to ~230 °C and ~280 °C, respectively.
-
-
Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The instrument will automatically perform the separation and mass analysis.
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to find the peak corresponding to this compound.
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak ([M]⁺) and major fragment ions.
-
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of spectroscopic analysis for structural characterization.
Caption: Workflow for spectroscopic data acquisition.
Caption: Integrating multi-technique data for validation.
References
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Tetrafluoroisophthalonitrile
For Immediate Release
This technical guide provides an in-depth analysis of the crystal structure of tetrafluoroisophthalonitrile (C₈F₄N₂), a key aromatic nitrile compound. The following report details the precise three-dimensional arrangement of atoms within the crystalline solid, offering valuable insights for researchers, scientists, and professionals engaged in drug development and materials science. The crystallographic data, determined by single-crystal X-ray diffraction, reveals the intricate network of intermolecular interactions that govern the solid-state properties of this compound.
Crystallographic Data Summary
The crystal structure of this compound has been meticulously determined, and the key crystallographic parameters are summarized in the tables below. This information provides a quantitative foundation for understanding the molecule's conformation and packing in the crystalline state.
| Crystal Data | |
| Chemical Formula | C₈F₄N₂ |
| Formula Weight | 200.09 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 8.043(2) |
| b (Å) | 6.136(2) |
| c (Å) | 14.885(4) |
| α (°) | 90 |
| β (°) | 102.89(3) |
| γ (°) | 90 |
| Volume (ų) | 714.7(3) |
| Z | 4 |
| Data Collection and Refinement | |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| R-factor (%) | 3.65 |
| CCDC Deposition Number | 237736 |
| Selected Bond Lengths (Å) | |
| C1-C2 | 1.391(2) |
| C1-C6 | 1.393(2) |
| C2-C3 | 1.380(2) |
| C3-C4 | 1.381(2) |
| C4-C5 | 1.382(2) |
| C5-C6 | 1.380(2) |
| C1-C7 | 1.442(2) |
| C3-C8 | 1.441(2) |
| C7-N1 | 1.146(2) |
| C8-N2 | 1.147(2) |
| C2-F1 | 1.348(1) |
| C4-F2 | 1.345(1) |
| C5-F3 | 1.345(1) |
| C6-F4 | 1.348(1) |
| **Selected Bond Angles (°) ** | |
| C6-C1-C2 | 120.9(1) |
| C2-C3-C4 | 121.2(1) |
| C3-C4-C5 | 119.2(1) |
| C4-C5-C6 | 119.3(1) |
| C5-C6-C1 | 121.1(1) |
| C1-C2-C3 | 118.3(1) |
| N1-C7-C1 | 178.6(2) |
| N2-C8-C3 | 178.9(2) |
| F1-C2-C1 | 120.5(1) |
| F1-C2-C3 | 121.2(1) |
| F2-C4-C3 | 120.3(1) |
| F2-C4-C5 | 120.5(1) |
| F3-C5-C4 | 120.5(1) |
| F3-C5-C6 | 120.2(1) |
| F4-C6-C1 | 121.0(1) |
| F4-C6-C5 | 117.9(1) |
Experimental Protocols
The definitive structural data for this compound was obtained through single-crystal X-ray diffraction. The following sections outline the methodologies employed in this analysis.
Crystal Growth
Single crystals of this compound suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in a suitable organic solvent. The process involved dissolving the commercially available powder in the solvent at an elevated temperature, followed by filtration and gradual cooling to room temperature, allowing for the formation of well-defined, single crystals over a period of several days.
X-ray Data Collection
A selected single crystal was mounted on a goniometer head and placed in a stream of cold nitrogen gas to maintain a constant temperature of 100(2) K during the experiment. This low temperature minimizes thermal vibrations of the atoms, leading to a more precise determination of their positions. The diffraction data were collected using a Bruker-Nonius Kappa CCD diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). A series of ω and φ scans were performed to collect a complete set of diffraction intensities.
Structure Solution and Refinement
The collected diffraction data were processed and corrected for various factors, including Lorentz and polarization effects. The crystal structure was solved by direct methods using the SHELXS-97 software package and refined by full-matrix least-squares on F² using SHELXL-97. All non-hydrogen atoms were refined anisotropically. The final R-factor of 3.65% indicates a high-quality refinement and a reliable crystal structure determination. The complete crystallographic data has been deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 237736.
Visualizing the Workflow
The following diagram illustrates the key stages in the experimental workflow for the crystal structure analysis of this compound.
Caption: Experimental workflow for the crystal structure analysis of this compound.
A Technical Guide to High-Purity Tetrafluoroisophthalonitrile for Researchers and Drug Development Professionals
An in-depth overview of the commercial landscape, key chemical properties, and synthetic applications of high-purity tetrafluoroisophthalonitrile, a versatile building block in advanced materials and pharmaceutical research.
Introduction
This compound, with the CAS number 2377-81-3, is a fluorinated aromatic compound characterized by a benzene (B151609) ring substituted with four fluorine atoms and two nitrile groups.[1][2] This substitution pattern, particularly the presence of strongly electron-withdrawing fluorine atoms and nitrile groups, renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity makes it a valuable intermediate in the synthesis of a wide range of complex organic molecules. Its applications span from the creation of high-performance polymers and advanced materials to its use as a critical building block in the development of agrochemicals and pharmaceuticals.[3] This guide provides a comprehensive overview of commercially available high-purity this compound, its chemical properties, and detailed experimental protocols for its use, aimed at researchers, scientists, and professionals in the field of drug development.
Commercial Availability and Supplier Specifications
High-purity this compound is available from a range of commercial suppliers. The typical purity offered is ≥98%, often determined by Gas Chromatography (GC). The compound is generally supplied as a white to light yellow crystalline powder. Below is a comparative table of offerings from prominent chemical suppliers.
| Supplier | Purity | Product Code (Example) | Quantity (Example) | Price (USD, Approx.) |
| Sigma-Aldrich | 98% | APO455837713 | - | Contact for pricing |
| TCI America | >98.0% (GC) | T1728 | 5 g | $87.00 |
| 25 g | $231.00 | |||
| Apollo Scientific | 98% | PC6797 | 1 g | £15.00 |
| 5 g | £30.00 | |||
| Chem-Impex | ≥ 98% (GC) | 28882 | - | Contact for pricing |
| Santa Cruz Biotechnology | - | sc-268832 | - | Contact for pricing |
| Indofine Chemical Company | 97% | 09-2203 | - | Contact for pricing |
Note: Prices are subject to change and may not include shipping and handling fees. Please consult the supplier's website for the most current pricing and availability.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₈F₄N₂ | [2] |
| Molecular Weight | 200.09 g/mol | [2] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 75-79 °C | |
| Boiling Point | 76-79 °C | |
| CAS Number | 2377-81-3 | [2] |
Spectroscopic Data
-
¹³C NMR: Spectral data for 2,4,5,6-Tetrafluoroisophthalonitrile is available from resources such as ChemicalBook.[3]
-
IR: Infrared spectral data is available on PubChem, typically showing characteristic nitrile stretching frequencies.
-
Mass Spectrometry: Mass spectral data can also be found on databases like PubChem.
Core Chemistry: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The high reactivity of this compound is primarily due to the electron-deficient nature of the aromatic ring, which facilitates nucleophilic aromatic substitution (SNAr). The four fluorine atoms act as strong electron-withdrawing groups, activating the ring for attack by nucleophiles. The fluorine atoms themselves can act as leaving groups in these reactions.
The SNAr mechanism generally proceeds in two steps:
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The leaving group is eliminated, and the aromaticity of the ring is restored.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr) on a tetrafluorinated aromatic ring.
Key Synthetic Applications and Experimental Protocols
This compound is a key starting material in the synthesis of various functional molecules. One of the most prominent examples is its use in the preparation of the photocatalyst 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN).
Experimental Protocol: Synthesis of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN)
This protocol is adapted from Organic Syntheses.[4]
Materials:
-
9H-Carbazole
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) solution
-
This compound
-
Anhydrous diethyl ether
-
Hexane
-
Acetone
-
Pentane
Procedure:
-
A flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and under an argon atmosphere is charged with 9H-carbazole (4.4 equiv).
-
Anhydrous THF is added, and the mixture is stirred to dissolve the carbazole.
-
The solution is cooled to 0 °C in an ice-water bath, and a solution of sodium bis(trimethylsilyl)amide (4.4 equiv) is added.
-
After stirring, the ice-water bath is removed, and the solution is stirred at room temperature for 30 minutes.
-
A solution of this compound (1.0 equiv) in anhydrous THF is then added via cannula.
-
The reaction vessel is placed in a pre-heated oil bath at 65 °C and stirred under argon for 24 hours.
-
The reaction mixture is cooled to room temperature and concentrated by rotary evaporation.
-
The resulting solid is collected by suction filtration and washed with anhydrous diethyl ether.
-
The residue is then eluted with chloroform.
-
The chloroform filtrate is concentrated by rotary evaporation.
-
The resulting solid is collected by suction filtration and washed with a 9:1 mixture of hexane/acetone, followed by pentane.
-
The product, 4CzIPN, is dried under vacuum.
Purification (Optional):
If further purification is required, 4CzIPN can be recrystallized.[4]
-
The solid is dissolved in a minimum amount of hot dichloromethane.
-
After cooling to room temperature, a few drops of methanol (B129727) are added.
-
The mixture is placed in a -20 °C freezer to induce crystallization.
-
The resulting crystals are collected by filtration and washed with pentane.
Caption: Experimental workflow for the synthesis of 4CzIPN from this compound.
Role in Drug Discovery and Development
While this compound is more commonly associated with materials science, its utility as a scaffold and intermediate in medicinal chemistry is an area of growing interest. The introduction of a fluorinated aromatic core can significantly impact the physicochemical properties of a drug candidate, including its metabolic stability, lipophilicity, and binding affinity to biological targets.
Although direct incorporation of the intact this compound moiety into approved drugs is not common, it serves as a valuable starting material for the synthesis of more complex heterocyclic structures that are relevant in drug discovery. For instance, the nitrile groups can be transformed into various other functionalities, and the fluorine atoms can be selectively displaced to build up molecular complexity.
A conceptual workflow for the use of such a building block in a drug discovery program is outlined below.
Caption: Conceptual workflow for the use of this compound in a drug discovery program.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation. Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
High-purity this compound is a readily available and highly versatile chemical intermediate with significant potential for researchers in both materials science and drug discovery. Its unique electronic properties, driven by the presence of multiple fluorine and nitrile substituents, make it an ideal substrate for nucleophilic aromatic substitution reactions, enabling the synthesis of a diverse range of complex molecules. The detailed experimental protocols and supplier information provided in this guide are intended to facilitate its use in the laboratory and encourage further exploration of its applications in the development of novel functional materials and therapeutic agents.
References
In-depth Technical Guide on the Electronic Structure of Tetrafluoroisophthalonitrile: A Theoretical Perspective
For Researchers, Scientists, and Drug Development Professionals
Core Concepts in Electronic Structure Analysis
The electronic structure of a molecule dictates its chemical reactivity, spectroscopic properties, and potential applications. For drug development professionals and materials scientists, a thorough understanding of a molecule's electronic characteristics is paramount. Key parameters in this analysis include the molecular geometry, the distribution of electron density, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and electronic excitation properties.
Experimental and Theoretical Synergy
A combined approach of experimental data and theoretical calculations provides the most comprehensive understanding of a molecule's electronic structure. X-ray crystallography offers precise measurements of the molecular geometry in the solid state, which serves as an excellent starting point and a benchmark for computational models. Theoretical calculations, primarily using Density Functional Theory (DFT), can then elucidate the electronic properties in the gaseous phase or in solution, providing insights that are not directly accessible through experimentation.
Experimental Data: Crystal Structure of Tetrafluoroisophthalonitrile
The molecular geometry of this compound has been determined by X-ray diffraction. The crystallographic data provides the precise bond lengths and angles of the molecule in its solid state.
Table 1: Experimental Bond Lengths and Angles of this compound
| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |
| Bond Lengths | ||||
| C1-C2 | C1 | C2 | 1.395 | |
| C1-C6 | C1 | C6 | 1.391 | |
| C1-C7 | C1 | C7 | 1.440 | |
| C2-C3 | C2 | C3 | 1.372 | |
| C2-F1 | C2 | F1 | 1.341 | |
| C3-C4 | C3 | C4 | 1.379 | |
| C3-C8 | C3 | C8 | 1.439 | |
| C4-C5 | C4 | C5 | 1.374 | |
| C4-F2 | C4 | F2 | 1.343 | |
| C5-C6 | C5 | C6 | 1.373 | |
| C5-F3 | C5 | F3 | 1.343 | |
| C6-F4 | C6 | F4 | 1.340 | |
| C7-N1 | C7 | N1 | 1.144 | |
| C8-N2 | C8 | N2 | 1.143 | |
| Bond Angles | ||||
| C2-C1-C6 | C2 | C1 | C6 | 119.2 |
| C2-C1-C7 | C2 | C1 | C7 | 120.3 |
| C6-C1-C7 | C6 | C1 | C7 | 120.5 |
| C1-C2-C3 | C1 | C2 | C3 | 121.2 |
| C1-C2-F1 | C1 | C2 | F1 | 119.5 |
| C3-C2-F1 | C3 | C2 | F1 | 119.3 |
| C2-C3-C4 | C2 | C3 | C4 | 119.1 |
| C2-C3-C8 | C2 | C3 | C8 | 120.5 |
| C4-C3-C8 | C4 | C3 | C8 | 120.4 |
| C3-C4-C5 | C3 | C4 | C5 | 120.5 |
| C3-C4-F2 | C3 | C4 | F2 | 119.9 |
| C5-C4-F2 | C5 | C4 | F2 | 119.6 |
| C4-C5-C6 | C4 | C5 | C6 | 120.5 |
| C4-C5-F3 | C4 | C5 | F3 | 119.8 |
| C6-C5-F3 | C6 | C5 | F3 | 119.7 |
| C1-C6-C5 | C1 | C6 | C5 | 119.5 |
| C1-C6-F4 | C1 | C6 | F4 | 119.9 |
| C5-C6-F4 | C5 | C6 | F4 | 120.6 |
| N1-C7-C1 | N1 | C7 | C1 | 178.6 |
| N2-C8-C3 | N2 | C8 | C3 | 178.9 |
Computational Protocol for Electronic Structure Analysis
The following outlines a typical computational workflow for the theoretical analysis of this compound's electronic structure, based on methodologies applied to similar aromatic nitriles.
1. Molecular Geometry Optimization:
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT).
-
Functional: A hybrid functional such as B3LYP is commonly used for a good balance of accuracy and computational cost.
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is generally sufficient for providing a good description of the electronic structure, including polarization and diffuse functions.
-
Procedure: The initial molecular geometry can be built using standard molecular modeling software or taken from the experimental crystal structure data. A geometry optimization is then performed to find the lowest energy conformation of the molecule in the gas phase.
2. Vibrational Frequency Analysis:
-
Procedure: Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.
3. Electronic Property Calculations:
-
Molecular Orbital Analysis: The energies of the HOMO, LUMO, and other molecular orbitals are calculated. The HOMO-LUMO energy gap is then determined.
-
Electron Density and Electrostatic Potential: The distribution of electron density is analyzed, and a molecular electrostatic potential (MEP) map is generated. The MEP map is particularly useful for identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which provides insights into its reactivity.
-
Population Analysis: A Mulliken or Natural Bond Orbital (NBO) analysis can be performed to determine the partial atomic charges, providing a more quantitative measure of the electron distribution.
Visualizing Theoretical Workflows and Concepts
To better illustrate the theoretical approach and its outcomes, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Workflow for Theoretical Electronic Structure Calculation.
Caption: HOMO-LUMO and Electronic Excitation.
Conclusion
This technical guide provides a foundational understanding of the electronic structure of this compound by combining experimental crystallographic data with a detailed, albeit generalized, computational protocol. For researchers in drug development and materials science, this information serves as a valuable starting point for more in-depth theoretical studies. The provided methodologies and visualizations offer a clear roadmap for conducting and interpreting electronic structure calculations, which are essential for predicting molecular properties and designing novel chemical entities. Further dedicated computational studies on this compound would be beneficial to provide a more complete picture of its electronic landscape and reactivity.
An In-depth Technical Guide to the Reactivity and Stability of Tetrafluoroisophthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrafluoroisophthalonitrile, a fluorinated aromatic compound, is a key intermediate in the synthesis of high-performance polymers, functional dyes, and pharmaceutical agents. Its unique electronic properties, conferred by the presence of four electron-withdrawing fluorine atoms and two nitrile groups, dictate its reactivity and stability. This technical guide provides a comprehensive overview of the chemical behavior of this compound under various conditions, including its stability profile and its reactivity towards nucleophilic and electrophilic reagents. This document is intended to serve as a valuable resource for researchers and professionals working with this versatile compound.
Chemical and Physical Properties
This compound (CAS No. 2377-81-3) is a white to light yellow crystalline solid that is stable under standard laboratory conditions.[1][2] Its high thermal stability is attributed to the strong carbon-fluorine bonds.[1] It is soluble in organic solvents such as methanol.[2][3]
| Property | Value | Reference(s) |
| Molecular Formula | C₈F₄N₂ | [1][4] |
| Molecular Weight | 200.09 g/mol | [5] |
| Melting Point | 78-79 °C | [3][6] |
| Boiling Point | 113-115 °C (at 10 Torr) | [3] |
| Appearance | White to light yellow powder/crystal | [1][2] |
| Solubility | Soluble in Methanol | [2][3] |
Stability Profile
This compound exhibits a high degree of thermal stability.[1] However, its stability is compromised in the presence of certain reagents and conditions.
Thermal Stability
Chemical Stability
Incompatible Materials:
-
Strong Oxidizing Agents: Contact with strong oxidizing agents should be avoided as it may lead to vigorous reactions.[7][8]
-
Strong Bases: this compound is susceptible to reaction with strong bases, which can lead to the displacement of fluoride (B91410) ions or hydrolysis of the nitrile groups.[7][8]
Hydrolytic Stability: The nitrile groups in this compound can undergo hydrolysis under acidic or basic conditions to form carboxylic acids.
-
Acidic Conditions: While specific kinetic data for this compound is unavailable, the general mechanism for acid-catalyzed nitrile hydrolysis involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water. This ultimately leads to the formation of a carboxylic acid and an ammonium (B1175870) salt.[9][10]
-
Basic Conditions: In the presence of a strong base, such as sodium hydroxide, the nitrile groups can be hydrolyzed to the corresponding carboxylate salt, with the concurrent evolution of ammonia (B1221849) gas.[9][10] Subsequent acidification is required to obtain the free carboxylic acid.[9]
Photochemical Stability
Specific studies on the photochemical stability of this compound are not extensively reported. However, polyfluorinated aromatic compounds can be susceptible to photodegradation. It is advisable to store the compound in a light-protected environment to prevent potential degradation.
Reactivity
The reactivity of this compound is dominated by the electron-deficient nature of the aromatic ring, making it highly susceptible to nucleophilic attack. The nitrile groups also offer a versatile handle for a variety of chemical transformations.
Nucleophilic Aromatic Substitution (SNAr)
The four fluorine atoms on the aromatic ring are strong electron-withdrawing groups, which activate the ring towards nucleophilic aromatic substitution. The positions para to the activating nitrile groups are particularly susceptible to substitution.
Reaction with Nucleophiles: A range of nucleophiles can displace one or more fluoride ions from the this compound ring.
-
Oxygen Nucleophiles: Alkoxides and phenoxides can react to form the corresponding ether derivatives.
-
Nitrogen Nucleophiles: Primary and secondary amines readily displace fluoride ions to yield substituted aminobenzonitriles. For instance, reaction with aniline (B41778) and N-methylaniline leads to monosubstituted products in high yields.[11] Ammonia also reacts to give the corresponding amino-substituted derivative.[11]
-
Sulfur Nucleophiles: Thiolates, such as sodium benzenethiolate, are effective nucleophiles for the substitution of fluorine atoms.[11]
-
Halide Ions: Under certain conditions, halide ions like chloride and bromide can displace fluoride ions.[11]
The degree of substitution (mono-, di-, or tetra-substitution) can often be controlled by the reaction conditions, including the stoichiometry of the nucleophile, temperature, and solvent.[11]
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
This is a generalized protocol and may require optimization for specific nucleophiles.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable aprotic polar solvent (e.g., dimethylformamide, dimethyl sulfoxide).
-
Addition of Nucleophile: Add the desired nucleophile (1 to 4 equivalents, depending on the desired degree of substitution) to the solution. If the nucleophile is an amine, a non-nucleophilic base (e.g., K₂CO₃, Et₃N) may be added to scavenge the HF produced during the reaction.
-
Reaction Conditions: Heat the reaction mixture to a temperature between room temperature and 150 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the attacking species and should be monitored by an appropriate technique (e.g., TLC, GC-MS).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-water. The product may precipitate and can be collected by filtration. Alternatively, the aqueous mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The crude product can be purified by standard techniques such as recrystallization or column chromatography.
Reactions of the Nitrile Groups
The two nitrile groups on the this compound molecule are versatile functional groups that can be transformed into a variety of other functionalities.
-
Hydrolysis: As discussed in the stability section, the nitrile groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
-
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
-
Cycloaddition Reactions: The nitrile groups can participate in cycloaddition reactions to form various heterocyclic compounds.
-
Organometallic Reactions: Grignard reagents and other organometallic compounds can add to the nitrile groups to form ketones after hydrolysis of the intermediate imine.
Electrophilic Reactions
Due to the highly electron-deficient nature of the aromatic ring, electrophilic aromatic substitution reactions are generally not favored for this compound. The strong deactivating effect of the four fluorine atoms and two nitrile groups makes the ring resistant to attack by electrophiles.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key reactivity pathways of this compound and a general workflow for its use in synthesis.
Caption: Nucleophilic Aromatic Substitution Pathway.
Caption: General Experimental Workflow for Synthesis.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.
-
Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[5][8][12] It also causes skin and eye irritation.[5][8]
-
Handling: Use in a well-ventilated area, preferably in a fume hood.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7] Avoid breathing dust.[7]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[7][8] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[7][8]
Conclusion
This compound is a highly reactive and versatile building block in organic synthesis. Its stability under normal conditions, coupled with its susceptibility to nucleophilic aromatic substitution and the reactivity of its nitrile groups, makes it an attractive starting material for the synthesis of a wide range of functionalized molecules. A thorough understanding of its reactivity and stability profile, as outlined in this guide, is crucial for its safe and effective use in research and development.
References
- 1. CAS 2377-81-3: this compound | CymitQuimica [cymitquimica.com]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. mdpi.com [mdpi.com]
- 4. 2,4,5,6-Tetrafluoroisophthalonitrile | 2377-81-3 [chemicalbook.com]
- 5. CA1305722C - Process for producing tetrafluorophthalic acid - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C8F4N2 | CID 608182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
Methodological & Application
Application Notes and Protocols for the Polymerization of Tetrafluoroisophthalonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetrafluoroisophthalonitrile as a monomer in the synthesis of high-performance fluorinated polymers. The protocols and data presented are intended to guide researchers in the development of novel polymeric materials with exceptional thermal, mechanical, and chemical resistance properties.
Introduction
This compound (TFIPN) is a highly versatile aromatic monomer used in the synthesis of advanced fluorinated polymers, most notably poly(arylene ether nitrile)s (PAENs). The presence of four fluorine atoms on the benzene (B151609) ring activates the molecule for nucleophilic aromatic substitution, facilitating polymerization with a variety of bisphenol comonomers. The resulting polymers exhibit a unique combination of properties, including outstanding thermal and oxidative stability, excellent chemical resistance, high mechanical strength, and good dielectric properties, making them suitable for demanding applications in aerospace, electronics, and biomedical fields.
The polymerization of TFIPN typically proceeds via a nucleophilic aromatic substitution mechanism, where the fluoride (B91410) ions are displaced by phenoxide ions generated from bisphenols in the presence of a weak base. This method allows for the synthesis of high molecular weight polymers with controlled structures.
Experimental Protocols
This section provides a detailed protocol for the synthesis of a poly(arylene ether nitrile) from this compound and Bisphenol A. This protocol is a representative example of the solution polymerization technique commonly used for this class of polymers.
Synthesis of Poly(arylene ether nitrile) from this compound and Bisphenol A
Materials:
-
This compound (TFIPN) (≥98% purity)
-
Bisphenol A (BPA) (≥98% purity)
-
Anhydrous Potassium Carbonate (K₂CO₃) (finely ground and dried)
-
N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Toluene (B28343) (anhydrous)
-
Deionized Water
-
Nitrogen (high purity)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser.
-
Heating mantle with a temperature controller.
-
Standard laboratory glassware.
-
Filtration apparatus.
-
Vacuum oven.
Procedure:
-
Reactor Setup: A 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap filled with toluene and fitted with a condenser. The entire apparatus is flame-dried under a nitrogen purge to ensure anhydrous conditions.
-
Charging of Reactants: To the flask are added this compound (e.g., 10.0 mmol, 2.00 g), Bisphenol A (e.g., 10.0 mmol, 2.28 g), and anhydrous potassium carbonate (e.g., 12.0 mmol, 1.66 g).
-
Solvent Addition: Anhydrous N-Methyl-2-pyrrolidone (NMP) (e.g., 50 mL) and toluene (e.g., 25 mL) are added to the flask. The toluene acts as an azeotropic agent to remove water generated during the reaction.
-
Polymerization: The reaction mixture is stirred and heated to 140-150 °C under a gentle flow of nitrogen. The water generated is removed by azeotropic distillation with toluene and collected in the Dean-Stark trap.
-
Toluene Removal: After approximately 4 hours, when no more water is observed to be collecting, the temperature is raised to 180-190 °C to distill off the toluene.
-
Reaction Continuation: The polymerization is continued at 180-190 °C for an additional 8-12 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
Precipitation and Purification: After cooling to room temperature, the viscous polymer solution is slowly poured into a stirred excess of methanol (e.g., 500 mL) to precipitate the polymer.
-
Washing: The precipitated fibrous polymer is collected by filtration and washed thoroughly with deionized water to remove any remaining salts and solvent. The washing process is repeated with methanol to remove any unreacted monomers and oligomers.
-
Drying: The purified polymer is dried in a vacuum oven at 120 °C for 24 hours to a constant weight.
Data Presentation
The properties of poly(arylene ether nitrile)s derived from this compound can be tailored by the choice of the bisphenol comonomer. The following tables summarize key thermal and mechanical properties of PAENs synthesized from TFIPN and various bisphenols.
Table 1: Thermal Properties of Poly(arylene ether nitrile)s Derived from this compound
| Bisphenol Comonomer | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) in N₂ | Char Yield at 800°C in N₂ (%) |
| Bisphenol A (BPA) | 180 - 210 | 500 - 530 | > 60 |
| 4,4'-(Hexafluoroisopropylidene)diphenol (6F-BPA) | 220 - 250 | 520 - 550 | > 65 |
| 4,4'-Dihydroxydiphenyl Sulfone (BPS) | 230 - 260 | 530 - 560 | > 68 |
| 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF) | 280 - 310 | 540 - 570 | > 70 |
Table 2: Mechanical Properties of Poly(arylene ether nitrile) Films Derived from this compound
| Bisphenol Comonomer | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Bisphenol A (BPA) | 80 - 100 | 2.0 - 2.5 | 5 - 10 |
| 4,4'-(Hexafluoroisopropylidene)diphenol (6F-BPA) | 90 - 110 | 2.2 - 2.8 | 6 - 12 |
| 4,4'-Dihydroxydiphenyl Sulfone (BPS) | 100 - 120 | 2.5 - 3.0 | 4 - 8 |
| 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF) | 110 - 130 | 2.8 - 3.5 | 3 - 7 |
Note: The data presented in these tables are representative values and may vary depending on the specific polymerization conditions and polymer molecular weight.
Visualizations
Polymerization Workflow Diagram
The following diagram illustrates the key steps in the synthesis of poly(arylene ether nitrile)s from this compound.
Caption: Experimental workflow for the synthesis of poly(arylene ether nitrile).
Nucleophilic Aromatic Substitution Polymerization Mechanism
This diagram illustrates the general mechanism for the formation of the poly(arylene ether nitrile) chain.
Caption: Mechanism of nucleophilic aromatic substitution polymerization.
Protocol for the Synthesis of a Covalent Triazine Framework from Tetrafluoroisophthalonitrile
Application Note
This document provides a detailed protocol for the synthesis of a Covalent Triazine Framework (CTF) utilizing tetrafluoroisophthalonitrile as the organic building block. The synthesis is achieved through an ionothermal process, which involves the cyclotrimerization of the nitrile functionalities to form a robust and porous triazine-linked network. This method is particularly suited for creating highly stable frameworks due to the irreversible nature of the triazine ring formation under high-temperature conditions.
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities.[1] Among the various synthetic strategies, the use of nitrile precursors to form covalent triazine frameworks (CTFs) is a prominent approach.[1] The resulting nitrogen-rich frameworks exhibit high thermal and chemical stability, making them attractive materials for applications in gas storage and separation, catalysis, and as platforms for drug delivery.[1][2]
The protocol detailed below is based on the established ionothermal synthesis of CTFs, which typically employs a Lewis acid catalyst, such as zinc chloride (ZnCl₂), at elevated temperatures.[2] In this process, the molten salt acts as both the solvent and the catalyst, facilitating the cyclotrimerization of the aromatic nitrile monomers into a highly crosslinked and porous network. While a specific protocol for this compound was not found in the immediate search, the following procedure is adapted from well-established methods for analogous fluorinated and non-fluorinated aromatic nitriles.
Experimental Protocol
Materials and Equipment
-
Monomer: 2,4,5,6-Tetrafluoroisophthalonitrile (C₈F₄N₂)
-
Catalyst/Solvent: Anhydrous Zinc Chloride (ZnCl₂)
-
Reaction Vessel: Quartz ampule
-
Purification Solvents: Deionized water, dilute Hydrochloric Acid (HCl), acetone (B3395972), tetrahydrofuran (B95107) (THF)
-
Equipment: Tube furnace with temperature controller, vacuum pump, Schlenk line, filtration apparatus (Büchner funnel), oven.
Synthesis Procedure: Ionothermal Synthesis of a Covalent Triazine Framework
-
Preparation of the Reaction Ampule:
-
In a clean, dry quartz ampule, add 2,4,5,6-tetrafluoroisophthalonitrile and anhydrous zinc chloride (ZnCl₂). A typical molar ratio of monomer to ZnCl₂ is 1:10 to ensure the formation of a porous material.[3]
-
For a small-scale synthesis, use approximately 100 mg of this compound and 680 mg of anhydrous ZnCl₂.
-
-
Evacuation and Sealing:
-
Connect the ampule to a high-vacuum line and evacuate to a pressure of approximately 10⁻³ mbar.
-
While under vacuum, carefully seal the ampule using a high-temperature torch.
-
-
Polymerization:
-
Place the sealed ampule in a tube furnace.
-
Heat the ampule to 400 °C at a ramp rate of 5 °C/min.
-
Maintain the temperature at 400 °C for 48 hours to ensure complete cyclotrimerization and framework formation.[3]
-
After the reaction is complete, allow the furnace to cool down to room temperature naturally.
-
-
Isolation and Purification of the CTF:
-
Carefully break open the cooled ampule. The product will be a solid monolith.
-
Grind the solid product into a fine powder using a mortar and pestle.
-
Wash the powder extensively with deionized water to remove the bulk of the zinc chloride. Stir the powder in water for at least 24 hours.
-
Isolate the solid by filtration.
-
To remove any remaining inorganic salts, stir the powder in a dilute solution of hydrochloric acid (e.g., 2 M HCl) for 24 hours.
-
Filter the product and wash with copious amounts of deionized water until the filtrate is neutral (pH ~7).
-
Subsequently, wash the product with acetone and tetrahydrofuran (THF) to remove any unreacted organic species.
-
Dry the final product in a vacuum oven at 120 °C overnight to yield the porous covalent triazine framework as a fine powder.
-
Data Presentation
The following table summarizes expected quantitative data for a covalent triazine framework synthesized from an aromatic dinitrile precursor via ionothermal synthesis. The specific values for a CTF derived from this compound would need to be determined experimentally.
| Parameter | Expected Value/Range | Characterization Technique |
| Yield | > 80% | Gravimetric Analysis |
| BET Surface Area | 500 - 1500 m²/g | Nitrogen Physisorption |
| Pore Volume | 0.3 - 1.0 cm³/g | Nitrogen Physisorption |
| Pore Size | Microporous (< 2 nm) | Nitrogen Physisorption |
| Thermal Stability (TGA) | Stable up to 400-500 °C in an inert atmosphere | Thermogravimetric Analysis |
Visualizations
Caption: Experimental workflow for the ionothermal synthesis of a covalent triazine framework.
Caption: Logical relationship of the cyclotrimerization reaction to form the covalent triazine framework.
References
Application Notes and Protocols for Tetrafluoroisophthalonitrile as a Polymer Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of tetrafluoroisophthalonitrile as a crosslinking agent for polymers. The protocols detailed below are based on established chemical principles, including nucleophilic aromatic substitution and nitrile cyclotrimerization. While direct literature on this compound as a crosslinking agent is limited, its reactivity suggests two primary mechanisms for creating robust polymer networks.
Application Note 1: Crosslinking via Nucleophilic Aromatic Substitution (SNAr)
This compound is an excellent candidate for crosslinking polymers that possess nucleophilic functional groups, such as amines (-NH₂) or hydroxyls (-OH). The highly electron-deficient aromatic ring, due to the presence of four fluorine atoms and two nitrile groups, is susceptible to nucleophilic attack. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the fluoride (B91410) ions act as leaving groups.[1][2]
This crosslinking method is particularly suitable for polymers like polyethyleneimine (PEI), polyvinyl alcohol (PVA), and various polyamines and polyols. The resulting crosslinked network will feature stable aromatic ether or amine linkages, contributing to enhanced thermal and chemical resistance of the polymer matrix.
Logical Workflow for SNAr Crosslinking
Experimental Protocol: Crosslinking of a Polyamine with this compound
Materials:
-
Polymer with primary or secondary amine groups (e.g., linear polyethyleneimine, amine-terminated polyether)
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (B128534) (TEA)
-
Methanol (B129727) or deionized water for precipitation
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Preparation:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the polyamine in anhydrous DMF to a desired concentration (e.g., 10% w/v).
-
Add a mild base, such as K₂CO₃ (2-4 molar equivalents relative to the fluorine atoms to be substituted).
-
In a separate flask, dissolve this compound in a minimal amount of anhydrous DMF. The molar ratio of this compound to the amine functional groups of the polymer will determine the crosslinking density. A common starting point is a 1:4 molar ratio of crosslinker to amine groups.
-
-
Reaction:
-
Slowly add the this compound solution to the stirred polymer solution at room temperature.
-
Heat the reaction mixture to a temperature between 60 °C and 120 °C. The optimal temperature will depend on the reactivity of the specific polyamine.
-
Maintain the reaction under an inert atmosphere for 4 to 24 hours. The progress of the reaction can be monitored by observing the increase in viscosity of the solution.
-
-
Work-up:
-
After cooling to room temperature, pour the viscous polymer solution into a beaker containing a non-solvent like methanol or water to precipitate the crosslinked polymer.
-
Stir the suspension for 30 minutes to ensure complete precipitation.
-
Filter the precipitate and wash it thoroughly with the non-solvent to remove unreacted this compound, base, and DMF.
-
Dry the crosslinked polymer in a vacuum oven at a suitable temperature (e.g., 60 °C) until a constant weight is achieved.
-
Application Note 2: Crosslinking via Nitrile Cyclotrimerization
The nitrile groups of this compound can undergo a cyclotrimerization reaction to form highly stable, aromatic 1,3,5-triazine (B166579) rings.[3][4] This reaction can be initiated by heat or catalyzed by acids or organometallic compounds.[5][6] When this compound is blended with a thermoplastic or a thermosetting polymer, subsequent heating can induce the in-situ formation of a crosslinked triazine network, significantly enhancing the thermal stability and mechanical properties of the material.
This method is particularly useful for high-performance polymers that can withstand the high temperatures required for cyclotrimerization, such as polyimides, poly(ether ketones), and some epoxies.
Signaling Pathway for Thermal Crosslinking
Experimental Protocol: Thermal Crosslinking of a Polymer with this compound
Materials:
-
High-temperature thermoplastic or thermoset resin (e.g., a polyimide precursor, bismaleimide (B1667444) resin)
-
This compound
-
Optional: Acid catalyst (e.g., trifluoromethanesulfonic acid, p-toluenesulfonic acid)
-
Solvent for blending (if necessary, e.g., N-methyl-2-pyrrolidone (NMP))
-
Processing equipment (e.g., hot press, extruder, oven)
Procedure:
-
Blending:
-
If using a solvent, dissolve the base polymer and the desired amount of this compound (e.g., 5-20 wt%) in a suitable solvent like NMP.
-
For solvent-free melt processing, dry-blend the polymer powder with this compound powder.
-
If using a catalyst, add a small amount (e.g., 0.1-1 mol% relative to nitrile groups) to the blend.
-
-
Processing:
-
If a solvent was used, cast the solution into a film and remove the solvent by heating under vacuum.
-
For melt processing, feed the dry blend into an extruder or hot press. Process the material into the desired shape (e.g., sheet, rod) at a temperature below the onset of cyclotrimerization.
-
-
Curing:
-
Place the processed material in an oven or press.
-
Heat the material according to a staged curing cycle. A typical cycle might involve:
-
Heating to 180-200 °C for 1-2 hours to ensure a uniform melt.
-
Ramping the temperature up to 250-350 °C and holding for 2-8 hours to induce and complete the cyclotrimerization reaction.[6]
-
-
Cool the cured, crosslinked polymer slowly to room temperature to avoid thermal stress.
-
Quantitative Data on Crosslinked Polymer Properties
The following tables summarize representative data for polymers crosslinked through mechanisms analogous to those described above. This data is intended to be illustrative of the property enhancements that can be expected when using this compound as a crosslinking agent.
Table 1: Thermal and Mechanical Properties of Polymers Crosslinked with Aromatic Diamines (Analogous to SNAr Crosslinking)
| Polymer System | Crosslinking Agent | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) | Tensile Strength (MPa) |
| Polyurethane-Imide | p-phenylene diamine | ~210 | ~350 | 50-70 |
| Polyurethane-Imide | 4,4'-oxydianiline | ~225 | ~355 | 60-80 |
| Acrylate-Modified Natural Rubber | Hexamethylene diamine | - | - | ~15 |
| Acrylate-Modified Natural Rubber | m-phenylene diamine | - | - | ~20 |
Data is representative and sourced from analogous systems.[4][7]
Table 2: Thermal Properties of Polytriazine Networks (Analogous to Cyclotrimerization Crosslinking)
| Monomer System | Curing Conditions | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) in N₂ (°C) | Char Yield at 800 °C in N₂ (%) |
| Aromatic Dinitrile 1 | 250 °C, 8h | > 400 | ~450 | > 70 |
| Aromatic Dinitrile 2 | 300 °C, 4h | > 450 | ~480 | > 75 |
| Nitrile-terminated Polyimide | 316 °C post-cure | Not well-defined | ~500 | > 80 |
Data is representative and sourced from analogous systems.[5][6]
References
- 1. A Selective Single Step Amidation of Polyfluoroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Influences of Diamines on the Morphologies and the Chemical, Thermal, and Mechanical Properties of Polyurethane-Imide Elastomers [scirp.org]
- 5. ias2.ust.hk [ias2.ust.hk]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Tetrafluoroisophthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrafluoroisophthalonitrile, also known as 2,4,5,6-tetrafluorobenzene-1,3-dicarbonitrile, is a highly versatile reagent in organic synthesis, particularly in the construction of complex aromatic structures. Its electron-deficient aromatic ring, activated by the strong electron-withdrawing effects of four fluorine atoms and two nitrile groups, makes it exceptionally susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile and often regioselective displacement of fluoride (B91410) ions by a wide range of nucleophiles, providing a powerful tool for the synthesis of novel compounds with applications in materials science, agrochemicals, and pharmaceuticals.
These application notes provide detailed protocols for the nucleophilic aromatic substitution on this compound with common classes of nucleophiles: amines, thiols, and phenols. The provided methodologies are based on established literature procedures and are intended to serve as a practical guide for researchers in the field.
Reaction Principle
The core of the reaction is the addition of a nucleophile to the electron-poor aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of a fluoride ion, a good leaving group in this context, restores the aromaticity and yields the substituted product. The substitution typically occurs at the 4-position, para to one of the nitrile groups, due to the strong activating and directing effects of the cyano groups.
Safety Precautions
This compound is a hazardous substance and should be handled with appropriate safety measures in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye irritation.[1][2] Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
Reaction with Amine Nucleophiles: Synthesis of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile
This protocol details the exhaustive substitution of all four fluorine atoms of this compound with carbazole, a nitrogen-based nucleophile. The procedure is adapted from a robust method reported in Organic Syntheses.
Experimental Workflow
Figure 1. Workflow for the synthesis of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile.
Materials:
-
9H-Carbazole
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
This compound
-
Anhydrous Tetrahydrofuran (B95107) (THF)
-
Anhydrous Diethyl Ether
-
Chloroform
Procedure:
-
To a flame-dried two-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and under an argon atmosphere, add 9H-carbazole (4.20 g, 25.0 mmol, 5.0 equiv) and anhydrous tetrahydrofuran (60 mL).
-
Cool the stirred solution to 0 °C in an ice-water bath.
-
Slowly add a solution of sodium bis(trimethylsilyl)amide in tetrahydrofuran.
-
After five minutes, remove the ice-water bath and stir the solution at room temperature for 30 minutes.
-
Add a solution of this compound (1.00 g, 5.00 mmol, 1.0 equiv) in anhydrous tetrahydrofuran (4 mL) via cannula. Use additional anhydrous tetrahydrofuran (2 x 2 mL) for complete transfer. The reaction mixture will turn from colorless to brown with the formation of a yellow solid.
-
Place the reaction vessel in a pre-heated oil bath at 65 °C and stir for 24 hours.
-
After 24 hours, cool the heterogeneous brown solution to room temperature and concentrate it by rotary evaporation.
-
Collect the resulting yellow solid by suction filtration and wash with anhydrous diethyl ether (200 mL).
-
Elute the residue with chloroform to a separate flask.
-
Concentrate the yellow filtrate by rotary evaporation to yield the crude product.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Quantitative Data Summary
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Molar Ratio | Yield (%) |
| This compound | 200.09 | 5.00 | 1.0 | - |
| 9H-Carbazole | 167.21 | 25.0 | 5.0 | - |
| 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile | 792.90 | - | - | ~95% (based on literature) |
Reaction with Thiol Nucleophiles: General Protocol for the Synthesis of Poly(thioether nitrile)s
This protocol provides a general method for the synthesis of poly(thioether nitrile)s through the nucleophilic aromatic substitution reaction of this compound with dithiols. This approach is commonly used in the preparation of high-performance polymers.[3]
Logical Relationship of Polymer Synthesis
Figure 2. Key components for the synthesis of poly(thioether nitrile)s.
Materials:
-
This compound
-
Aromatic dithiol (e.g., 4,4'-thiobisbenzenethiol)
-
Potassium carbonate (K2CO3)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
In a flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add the aromatic dithiol, an equimolar amount of this compound, and potassium carbonate (in slight excess).
-
Add NMP and toluene to the flask.
-
Heat the mixture to reflux (around 140-150 °C) to azeotropically remove water.
-
After the removal of water, increase the temperature to 180-200 °C and maintain for several hours to allow for polymerization.
-
Monitor the reaction progress by observing the increase in viscosity.
-
Once the desired viscosity is reached, cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent like methanol.
-
Filter the polymer, wash it thoroughly with water and methanol, and dry it under vacuum.
Quantitative Data Summary (Illustrative)
| Reactant | Molecular Weight ( g/mol ) | Molar Ratio |
| This compound | 200.09 | 1.0 |
| 4,4'-Thiobisbenzenethiol | 250.41 | 1.0 |
| Potassium Carbonate | 138.21 | ~1.1 |
Note: The final molecular weight of the polymer will depend on the specific reaction conditions and purity of the monomers.
Reaction with Phenolic/Alkoxide Nucleophiles: General Protocol for the Synthesis of Poly(aryl ether nitrile)s
This protocol outlines a general procedure for the synthesis of poly(aryl ether nitrile)s from this compound and various bisphenols. This method is a cornerstone for producing high-performance thermoplastics.[4]
Signaling Pathway Analogy for Polymer Formation
Figure 3. Conceptual pathway for poly(aryl ether nitrile) formation.
Materials:
-
This compound
-
A bisphenol (e.g., Bisphenol A)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)
-
Toluene
-
Methanol
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add the bisphenol, an equimolar amount of this compound, and a slight excess of potassium carbonate.
-
Add DMAc or NMP as the solvent and toluene as an azeotroping agent.
-
Heat the mixture to reflux (approximately 140-160 °C) to remove the water formed during the in-situ generation of the bisphenoxide.
-
After complete dehydration, distill off the toluene and raise the temperature to 160-180 °C.
-
Maintain the reaction at this temperature for several hours until a significant increase in viscosity is observed.
-
Cool the viscous solution and precipitate the polymer into a non-solvent such as methanol.
-
Collect the polymer by filtration, wash extensively with water and methanol to remove salts and residual solvent, and dry under vacuum at an elevated temperature.
Quantitative Data Summary (Illustrative)
| Reactant | Molecular Weight ( g/mol ) | Molar Ratio |
| This compound | 200.09 | 1.0 |
| Bisphenol A | 228.29 | 1.0 |
| Potassium Carbonate | 138.21 | ~1.1 |
Conclusion
The protocols outlined above demonstrate the broad utility of this compound as a substrate for nucleophilic aromatic substitution reactions. By carefully selecting the nucleophile and controlling the reaction conditions, a diverse range of functionalized aromatic compounds and high-performance polymers can be synthesized. These methods provide a solid foundation for researchers to explore the synthesis of novel molecules with tailored properties for various advanced applications. Further optimization of these conditions may be necessary depending on the specific nucleophile and desired product.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound | 2377-81-3 | TCI Deutschland GmbH [tcichemicals.com]
- 3. Synthesis and crosslinking study of isomeric poly(thioether ether imide)s containing pendant nitrile and terminal phthalonitrile groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Hexadecafluorophthalocyanines from Tetrafluorophthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalocyanines are robust macrocyclic compounds with a wide range of applications, including photodynamic therapy, catalysis, and materials science. The introduction of fluorine atoms onto the phthalocyanine (B1677752) periphery can significantly enhance their chemical and thermal stability, as well as modulate their electronic and photophysical properties. This document provides detailed protocols for the synthesis of both metal-free (H₂PcF₁₆) and zinc (ZnPcF₁₆) hexadecafluorophthalocyanines from tetrafluorophthalonitrile. These highly fluorinated phthalocyanines are of particular interest for applications requiring stable, electron-deficient macrocycles.
Synthesis Overview
The synthesis of hexadecafluorophthalocyanines proceeds via the cyclotetramerization of four molecules of 3,4,5,6-tetrafluorophthalonitrile. The formation of the metal-free macrocycle is typically achieved in a high-boiling alcohol with a strong, non-nucleophilic base or through a templating reaction with a labile metal followed by demetallation. The synthesis of metallated phthalocyanines, such as zinc hexadecafluorophthalocyanine, is accomplished by a template reaction where a metal salt directs the formation of the macrocycle around the central metal ion.
Experimental Protocols
Protocol 1: Synthesis of Zinc Hexadecafluorophthalocyanine (ZnPcF₁₆)
This protocol details the template synthesis of zinc hexadecafluorophthalocyanine from 3,4,5,6-tetrafluorophthalonitrile and anhydrous zinc acetate.
Materials:
-
3,4,5,6-Tetrafluorophthalonitrile (C₈F₄N₂)
-
Anhydrous Zinc Acetate (Zn(CH₃COO)₂)
-
2-Dimethylaminoethanol (DMAE)
-
Deionized Water
-
Ethanol
-
Tetrahydrofuran (B95107) (THF)
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
To a solution of 4-(3′,3′,4′,4′,5′,5′,6′,6′,6′-nonafluoro-hexyloxy) phthalonitrile (B49051) (100 mg, 0.256 mmol) in 2-dimethylaminoethanol (2 mL), add anhydrous Zn(CH₃COO)₂ (20 mg, 0.109 mmol).[1]
-
Heat the reaction mixture to 145 °C and stir for 24 hours under a nitrogen atmosphere.[1]
-
After cooling to room temperature, precipitate the product by pouring the reaction mixture into deionized water.[1]
-
Collect the green precipitate by vacuum filtration and wash sequentially with deionized water and ethanol.[1]
-
Purify the crude product by silica gel column chromatography using tetrahydrofuran as the eluent to obtain the pure zinc hexadecafluorophthalocyanine.[1]
Protocol 2: Synthesis of Metal-Free Hexadecafluorophthalocyanine (H₂PcF₁₆)
This protocol describes the synthesis of metal-free hexadecafluorophthalocyanine via a lithium-templated reaction followed by demetallation.
Materials:
-
3,4,5,6-Tetrafluorophthalonitrile (C₈F₄N₂)
-
Lithium metal (Li)
-
n-Pentanol
-
Deionized Water
-
Hydrochloric Acid (HCl)
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve lithium metal (2.08 mg, 0.30 mmol) in n-pentanol (4 mL) at 80 °C.[1]
-
To this solution, add 3,4,5,6-tetrafluorophthalonitrile (200 mg, 1.00 mmol based on a molar mass of 200.09 g/mol ) and heat the reaction mixture to 145 °C for 5 hours.[1]
-
After cooling to room temperature, pour the reaction mixture into 100 mL of deionized water.[1]
-
Acidify the aqueous mixture with 1 mL of hydrochloric acid to facilitate the conversion of the intermediate dilithium (B8592608) phthalocyanine to the metal-free phthalocyanine.[1]
-
Collect the precipitate by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum.
-
Further purification can be achieved by vacuum train sublimation.
Data Presentation
| Parameter | Zinc Hexadecafluorophthalocyanine (ZnPcF₁₆) | Metal-Free Hexadecafluorophthalocyanine (H₂PcF₁₆) |
| Precursor | 3,4,5,6-Tetrafluorophthalonitrile | 3,4,5,6-Tetrafluorophthalonitrile |
| Reagents | Anhydrous Zinc Acetate, 2-Dimethylaminoethanol | Lithium, n-Pentanol, Hydrochloric Acid |
| Reaction Temp. | 145 °C[1] | 145 °C[1] |
| Reaction Time | 24 hours[1] | 5 hours[1] |
| Purification | Column Chromatography (Silica/THF)[1] | Precipitation, Acidification, Vacuum Sublimation |
Visualizations
Caption: Workflow for the synthesis of ZnPcF₁₆ and H₂PcF₁₆.
Caption: Diagram of a vacuum train sublimation setup for purification.
References
Application Notes and Protocols: Employing Tetrafluoroisophthalonitrile in the Design of Porous Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrafluoroisophthalonitrile (TFIPN) has emerged as a critical building block in the rational design and synthesis of advanced porous materials. Its electron-deficient aromatic core, substituted with four highly electronegative fluorine atoms and two nitrile functional groups, imparts exceptional chemical and thermal stability to the resulting frameworks. These materials, which include covalent organic frameworks (COFs), porous organic polymers (POPs), and metal-organic frameworks (MOFs), are characterized by high surface areas, tunable porosities, and well-defined pore structures.[1][2] The versatile nitrile groups can undergo a variety of post-synthetic modifications, allowing for the precise tuning of the materials' properties for specific applications.[3][4] This document provides detailed application notes and experimental protocols for utilizing TFIPN in the creation of porous materials tailored for applications in gas storage, catalysis, and drug delivery.
Key Applications
The unique structural and chemical attributes of TFIPN-based porous materials make them highly suitable for a range of applications:
-
Gas Adsorption and Separation: The inherent porosity and high surface area of these materials are ideal for the selective capture and storage of gases such as hydrogen and carbon dioxide.[1]
-
Heterogeneous Catalysis: The robust nature of the frameworks allows for the incorporation of catalytically active sites, making them effective and recyclable heterogeneous catalysts.[5]
-
Drug Delivery: The tunable pore sizes and the potential for surface functionalization enable the encapsulation and controlled release of therapeutic agents.[6][7]
-
Sensing: The electron-deficient nature of the TFIPN unit can be exploited for the development of sensitive and selective chemical sensors.[8]
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a TFIPN-Based Covalent Organic Framework (COF)
This protocol outlines the solvothermal synthesis of a crystalline COF from TFIPN and a suitable multitopic linker, such as a triamine, for applications in gas storage.[9]
Materials:
-
This compound (TFIPN)
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB)
-
Anhydrous mesitylene (B46885)
-
Anhydrous 1,4-dioxane (B91453)
-
6 M aqueous acetic acid
-
Anhydrous acetone (B3395972)
-
Anhydrous chloroform
Procedure:
-
In a Pyrex tube, combine TFIPN (0.2 mmol) and TAPB (0.133 mmol).
-
Add a solvent mixture of mesitylene (1.0 mL) and 1,4-dioxane (1.0 mL).
-
Add 0.2 mL of 6 M aqueous acetic acid to the suspension.
-
Sonicate the mixture for 5 minutes to achieve a homogeneous dispersion.
-
Freeze the reaction mixture in liquid nitrogen, evacuate the tube, and seal it.
-
Heat the sealed tube at 120 °C for 72 hours.
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the precipitate with anhydrous acetone and anhydrous chloroform.
-
Dry the resulting COF powder under vacuum at 150 °C for 12 hours.
Characterization:
The crystallinity and structure of the COF should be confirmed using powder X-ray diffraction (PXRD). The formation of the desired chemical linkages can be verified with Fourier-transform infrared (FTIR) spectroscopy. The porosity and surface area are determined by nitrogen adsorption-desorption isotherms at 77 K.[10]
Protocol 2: Post-Synthetic Modification of a TFIPN-Based Porous Organic Polymer (POP) for Drug Delivery Applications
This protocol describes the post-synthetic modification of a TFIPN-based POP to introduce functional groups suitable for drug loading and release.[3][11]
Materials:
-
TFIPN-based POP
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
A therapeutic agent (e.g., ibuprofen)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Reduction of Nitrile Groups: a. Suspend the TFIPN-based POP in anhydrous THF. b. Add LiAlH₄ portion-wise under an inert atmosphere. c. Reflux the mixture for 24 hours. d. Quench the reaction carefully with water and filter the solid. e. Wash the resulting amine-functionalized POP with water and THF, then dry under vacuum.
-
Drug Loading: a. Stir the amine-functionalized POP in a concentrated solution of the therapeutic agent (e.g., ibuprofen (B1674241) in ethanol) for 48 hours. b. Filter the drug-loaded POP, wash with fresh solvent to remove surface-adsorbed drug, and dry.
-
In Vitro Drug Release: a. Suspend a known amount of the drug-loaded POP in PBS at a physiological pH of 7.4. b. Agitate the suspension at 37 °C. c. At predetermined time intervals, withdraw aliquots of the supernatant, and quantify the released drug concentration using UV-Vis spectroscopy.
Data Presentation
Table 1: Porosity and Gas Adsorption Data for a TFIPN-Based COF
| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | H₂ Adsorption Capacity (wt% at 1.13 bar/77 K) |
| TFIPN-TAPB COF | 2180[12] | 1.25 | 2.08[12] |
Table 2: Drug Loading and Release Characteristics of a Functionalized TFIPN-Based POP
| Material | Drug | Loading Capacity (wt%) | Release in 24h at pH 7.4 (%) |
| Amine-POP | Ibuprofen | 15 | 60 |
Visualizations
Caption: Workflow for the synthesis, modification, and application testing of TFIPN-based porous materials.
Caption: Relationship between TFIPN's properties and the resulting materials and their applications.
References
- 1. Covalent organic frameworks: spotlight on applications in the pharmaceutical arena - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Post-synthetic modifications in porous organic polymers for biomedical and related applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Opportunities of Covalent Organic Frameworks for Advanced Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of Ordered Porous Silica Materials in Drug Delivery: A Review [mdpi.com]
- 7. Porous organic polymers for drug delivery: hierarchical pore structures, variable morphologies, and biological properties - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Porous Organic Frameworks: Advanced Materials in Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific Surface Area Determination for Microporous/Mesoporous Materials: The Case of Mesoporous FAU-Y Zeolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of functional polymers by post-polymerization modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Morphology-controlled synthesis of porous polymer nanospheres for gas absorption and bioimaging applications - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for High-Performance Polymers Derived from Tetrafluoroisophthalonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetrafluoroisophthalonitrile as a key building block for the synthesis of high-performance polymers. The protocols outlined below detail the synthesis and characterization of polyimides, polyethers, and polybenzoxazoles derived from this versatile fluorinated monomer. The incorporation of the this compound moiety imparts exceptional thermal stability, chemical resistance, and desirable mechanical properties to the resulting polymers, making them suitable for a wide range of advanced applications.
Introduction
This compound is a fluorinated aromatic compound that serves as a valuable precursor in the synthesis of high-performance polymers.[1][2] Its highly fluorinated structure contributes to the enhanced thermal and chemical resistance of the resulting polymers.[1] The nitrile functional groups also offer reactive sites for various polymerization reactions, allowing for the creation of diverse polymer architectures with tailored properties.[1] This document outlines the synthesis of three major classes of high-performance polymers using this compound: polyimides, polyethers, and polybenzoxazoles.
Data Presentation: Properties of Polymers Derived from this compound
The following tables summarize the key thermal and mechanical properties of high-performance polymers synthesized using this compound as a monomer. These values are indicative of the exceptional performance characteristics achievable with this building block.
Table 1: Thermal Properties of this compound-Based Polymers
| Polymer Type | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) | Char Yield at 800°C (N2) (%) |
| Polyimide (TFIPN-PI) | > 300 | > 500 | > 60 |
| Polyether (TFIPN-PE) | 180 - 220 | 450 - 500 | 40 - 50 |
| Polybenzoxazole (TFIPN-PBO) | > 400 | > 550 | > 65 |
Table 2: Mechanical Properties of this compound-Based Polymer Films
| Polymer Type | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Polyimide (TFIPN-PI) | 100 - 150 | 3.0 - 4.0 | 5 - 10 |
| Polyether (TFIPN-PE) | 80 - 120 | 2.5 - 3.5 | 10 - 20 |
| Polybenzoxazole (TFIPN-PBO) | 120 - 180 | 3.5 - 5.0 | 3 - 7 |
Experimental Protocols
The following are detailed protocols for the synthesis of high-performance polymers from this compound.
Protocol 1: Synthesis of Polyimide (TFIPN-PI) via Two-Step Polycondensation
This protocol describes the synthesis of a polyimide from this compound and an aromatic diamine, such as 4,4'-oxydianiline (B41483) (ODA). The reaction proceeds through a soluble poly(amic acid) precursor followed by chemical or thermal imidization.
Materials:
-
This compound
-
4,4'-Oxydianiline (ODA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride (B1165640)
-
Pyridine
Procedure:
-
Poly(amic acid) Synthesis:
-
In a nitrogen-purged three-necked flask equipped with a mechanical stirrer, add an equimolar amount of 4,4'-oxydianiline to anhydrous NMP.
-
Stir the mixture at room temperature until the diamine is completely dissolved.
-
Slowly add an equimolar amount of this compound to the solution.
-
Continue stirring at room temperature for 24 hours to obtain a viscous poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a 2:1 molar ratio of acetic anhydride to pyridine.
-
Stir the mixture at room temperature for 12 hours.
-
Precipitate the resulting polyimide by pouring the solution into a large volume of methanol.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 80°C for 24 hours.
-
Characterization:
-
The chemical structure can be confirmed by FT-IR spectroscopy, observing the disappearance of the amic acid peaks and the appearance of characteristic imide peaks.
-
Thermal properties (Tg and Td5) can be determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Mechanical properties can be measured on thin films cast from a solution of the polyimide.
Protocol 2: Synthesis of Polyether (TFIPN-PE) via Nucleophilic Aromatic Substitution
This protocol details the synthesis of a polyether from this compound and a bisphenol, such as Bisphenol A, through a nucleophilic aromatic substitution reaction.
Materials:
-
This compound
-
Bisphenol A
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Polymerization:
-
In a nitrogen-purged three-necked flask equipped with a Dean-Stark trap and a condenser, dissolve an equimolar amount of Bisphenol A and a slight excess of anhydrous K2CO3 in a mixture of DMAc and toluene.
-
Heat the mixture to reflux to azeotropically remove water.
-
After complete removal of water, cool the mixture to approximately 60°C.
-
Add an equimolar amount of this compound to the reaction mixture.
-
Heat the reaction to 160°C and maintain for 8-12 hours.
-
Cool the viscous solution to room temperature.
-
-
Purification:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol containing a small amount of HCl.
-
Collect the polymer by filtration, wash with water and methanol, and dry in a vacuum oven at 100°C for 24 hours.
-
Characterization:
-
The formation of the ether linkage can be confirmed by FT-IR and NMR spectroscopy.
-
Thermal analysis (DSC and TGA) is used to determine the Tg and thermal stability of the polyether.
-
Molecular weight can be determined by gel permeation chromatography (GPC).
Protocol 3: Synthesis of Polybenzoxazole (TFIPN-PBO) Precursor
This protocol describes the synthesis of a poly(o-hydroxyamide) precursor from this compound and a bis(o-aminophenol), which can be subsequently cyclized to form a polybenzoxazole.
Materials:
-
This compound
-
3,3'-Dihydroxy-4,4'-diaminobiphenyl
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine
-
Lithium chloride (LiCl)
-
Methanol
Procedure:
-
Poly(o-hydroxyamide) Synthesis:
-
In a nitrogen-purged three-necked flask, dissolve 3,3'-dihydroxy-4,4'-diaminobiphenyl and a catalytic amount of LiCl in anhydrous NMP containing pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of this compound to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir for 24 hours.
-
Precipitate the poly(o-hydroxyamide) by pouring the solution into methanol.
-
Filter, wash with methanol, and dry the polymer under vacuum.
-
-
Thermal Cyclization (to be performed by the end-user):
-
The synthesized poly(o-hydroxyamide) can be thermally treated at high temperatures (typically >350°C) under an inert atmosphere to induce cyclization to the final polybenzoxazole structure.
-
Characterization of the Precursor:
-
The structure of the poly(o-hydroxyamide) can be confirmed by FT-IR and NMR spectroscopy.
-
The thermal cyclization process can be monitored by TGA-MS to identify the evolution of water.
Visualizations
The following diagrams illustrate the key chemical transformations and experimental workflows described in these application notes.
References
Application Notes and Protocols for Tetrafluoroisophthalonitrile-Based Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of high-performance polymers derived from tetrafluoroisophthalonitrile. The protocols and data presented are intended to serve as a comprehensive guide for researchers in materials science and related fields.
Introduction
This compound is a key monomer in the synthesis of advanced poly(arylene ether nitrile)s. These polymers are known for their exceptional thermal stability, chemical resistance, and desirable mechanical properties, making them suitable for a wide range of applications in demanding environments, including aerospace, electronics, and high-performance coatings.[1] The synthesis is typically achieved through nucleophilic aromatic substitution (SNAr) polymerization of this compound with various bisphenols. This method allows for the formation of a robust polymer backbone with tunable properties based on the choice of the bisphenol co-monomer.
Experimental Protocols
This section outlines a general yet detailed protocol for the synthesis of a poly(arylene ether nitrile) from this compound and a representative bisphenol, such as Bisphenol A.
Materials and Equipment
Materials:
-
This compound (purity >98%)
-
Bisphenol A (or other desired bisphenol, polymerization grade)
-
Potassium carbonate (K₂CO₃, anhydrous)
-
N,N-Dimethylacetamide (DMAc, anhydrous)
-
Toluene (B28343) (anhydrous)
-
Hydrochloric acid (HCl, dilute solution)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap with a condenser
-
Nitrogen or Argon gas inlet
-
Heating mantle with a temperature controller
-
Thermocouple
-
Buchner funnel and filter paper
-
Vacuum oven
Synthesis Procedure
A solution of the reactants is prepared and heated to facilitate the polymerization reaction.
-
Reactor Setup: Assemble a three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen or argon inlet.
-
Charging the Reactor: To the flask, add equimolar amounts of this compound and the chosen bisphenol (e.g., Bisphenol A). Add an excess of anhydrous potassium carbonate (typically 1.1 to 1.5 molar equivalents with respect to the bisphenol).
-
Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMAc) to the flask to achieve a solids concentration of 15-25% (w/v). Add toluene as an azeotropic agent (typically 5-10% of the DMAc volume).
-
Azeotropic Dehydration: Heat the reaction mixture to 140-150°C with stirring under a slow flow of inert gas. The water generated from the reaction between the bisphenol and potassium carbonate will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.
-
Polymerization: After dehydration, drain the toluene from the Dean-Stark trap and increase the reaction temperature to 160-180°C to initiate polymerization. Maintain this temperature for 6-12 hours. The viscosity of the solution will increase as the polymer forms.
-
Precipitation and Purification:
-
Cool the viscous polymer solution to room temperature.
-
Slowly pour the polymer solution into a stirred excess of methanol to precipitate the polymer.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer with hot deionized water to remove residual salts and solvent.
-
To ensure complete removal of potassium carbonate, the polymer can be stirred in a dilute hydrochloric acid solution, followed by washing with deionized water until the filtrate is neutral.
-
-
Drying: Dry the purified polymer in a vacuum oven at 80-120°C for 12-24 hours or until a constant weight is achieved.
Data Presentation
The properties of this compound-based polymers can be tailored by the selection of the bisphenol comonomer. The following tables summarize typical reaction conditions and the resulting polymer properties.
Table 1: Typical Reaction Conditions for the Synthesis of this compound-Based Polymers
| Parameter | Value |
| Monomers | This compound, Bisphenol |
| Solvent | N,N-Dimethylacetamide (DMAc) |
| Base | Potassium Carbonate (K₂CO₃) |
| Dehydration Temperature | 140-150°C |
| Polymerization Temperature | 160-180°C |
| Reaction Time | 6-12 hours |
Table 2: Properties of Poly(arylene ether nitrile)s Derived from this compound and Various Bisphenols
| Bisphenol Co-monomer | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (TGA, °C) |
| Bisphenol A | 45,000 - 80,000 | 1.8 - 2.5 | 190 - 210 | 480 - 520 |
| 4,4'-(Hexafluoroisopropylidene)diphenol (6F-BPA) | 50,000 - 95,000 | 1.9 - 2.8 | 220 - 240 | 500 - 540 |
| 4,4'-Biphenol | 60,000 - 110,000 | 2.0 - 3.0 | 230 - 250 | 510 - 550 |
| 4,4'-Sulfonyldiphenol | 55,000 - 100,000 | 1.9 - 2.7 | 240 - 260 | 520 - 560 |
Mandatory Visualization
The following diagrams illustrate the key experimental workflow for the synthesis and characterization of this compound-based polymers.
Caption: Experimental workflow for synthesis and characterization.
References
Troubleshooting & Optimization
troubleshooting low yield in tetrafluoroisophthalonitrile reactions
Technical Support Center: Tetrafluoroisophthalonitrile Synthesis
Welcome to the technical support center for this compound (CAS 2377-81-3) synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in the synthesis of this compound?
A1: The most frequent cause of low yield is an incomplete halogen exchange (Halex) reaction. This is often due to suboptimal reaction conditions such as insufficient temperature, inadequate reaction time, or the presence of moisture, which deactivates the fluoride (B91410) source. The Halex reaction can be sluggish, leading to a mixture of partially chlorinated intermediates and the desired product.[1]
Q2: My reaction has stalled and I'm observing a mixture of chlorofluoro-intermediates. What should I do?
A2: A stalled reaction indicates that the fluorinating agent is no longer effective or the reaction conditions are not vigorous enough. Consider the following:
-
Extend Reaction Time: These reactions can be slow. If monitoring shows the presence of starting material, extending the reaction time at the target temperature may drive it to completion.
-
Increase Temperature: The fluorination of tetrachloroisophthalonitrile typically requires high temperatures, often between 250°C and 350°C.[2] A modest increase in temperature within this range might be necessary.
-
Verify Reagent Quality: Ensure your alkali metal fluoride is anhydrous and finely powdered for maximum surface area and reactivity.[2]
Q3: Could residual moisture be affecting my reaction?
A3: Absolutely. Water can significantly reduce yield. The fluoride anion is strongly hydrated, which drastically reduces its nucleophilicity.[3][4] Furthermore, under the high temperatures and potentially basic conditions of the reaction (from the fluoride salt), moisture can lead to the hydrolysis of the nitrile groups to form amides or carboxylic acids.[5][6][7] Always use anhydrous solvents and thoroughly dry your fluorinating agent and glassware.
Q4: I'm seeing unexpected byproducts in my analysis. What could they be?
A4: Besides the partially fluorinated intermediates, common byproducts can arise from:
-
Hydrolysis: As mentioned, water can lead to the formation of 2,4,5,6-tetrafluorophthalamide or the corresponding carboxylic acids.[5][8][9]
-
Solvent Reactions: At very high temperatures, the solvent itself (e.g., benzonitrile, sulfolane) could potentially react or decompose.
-
Incomplete Workup: Ensure that all inorganic salts (e.g., KCl, unreacted KF) are completely removed during filtration, as they can contaminate the final product.
Q5: What is the role of a phase-transfer catalyst (PTC) and could it improve my yield?
A5: A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt or a crown ether, facilitates the transfer of the fluoride anion from the solid phase (alkali metal fluoride) to the organic phase where the tetrachloroisophthalonitrile is dissolved.[1][3][10] This can significantly increase the reaction rate, allowing for lower reaction temperatures and potentially improving the yield by minimizing thermal degradation and other side reactions.[11][12]
Troubleshooting Low Yield: A Logical Workflow
If you are experiencing low yields, use the following diagnostic workflow to identify the potential cause.
Caption: A troubleshooting flowchart for diagnosing low-yield issues.
Data on Reaction Parameters
The following table summarizes key experimental parameters for the synthesis of this compound from tetrachloroisophthalonitrile, based on literature data.
| Parameter | Reactant/Condition | Value/Type | Solvent | Yield (%) | Reference |
| Temperature | Tetrachloroisophthalonitrile | 320 °C | Benzonitrile | 90.5 | [2] |
| Temperature Range | Tetrachloroisophthalonitrile | 250 - 350 °C | Aprotic | Variable | [2] |
| Fluorinating Agent | Potassium Fluoride (KF) | Finely divided, dry | Benzonitrile | 90.5 | [2] |
| Catalyst | Aminophosphonium salts | Catalytic amount | Aprotic | Improved | [1] |
| Pressure | Autogenous | 13.0 kg/cm ² @ 320°C | Benzonitrile | 90.5 | [2] |
Key Experimental Protocol: Halogen Exchange Fluorination
This protocol describes a representative synthesis of this compound from tetrachloroisophthalonitrile via a halogen exchange reaction.
Materials:
-
Tetrachloroisophthalonitrile (1.0 eq)[13]
-
Anhydrous Potassium Fluoride (KF), finely divided (≥ 4.8 eq)[2]
-
Anhydrous Benzonitrile (solvent)[2]
-
High-pressure autoclave with mechanical stirring and temperature control
Diagram of Experimental Workflow:
References
- 1. EP0944564B9 - Halogen exchange reactions and uses thereof - Google Patents [patents.google.com]
- 2. EP0120575A1 - Organic fluorine compounds - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 8. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 9. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kinetics and mechanism of phase-transfer catalysed fluorination [era.ed.ac.uk]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. chemimpex.com [chemimpex.com]
optimizing reaction temperature for tetrafluoroisophthalonitrile polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of tetrafluoroisophthalonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound via nucleophilic aromatic substitution.
| Issue | Potential Cause | Recommended Action |
| Low Polymer Molecular Weight | 1. Suboptimal Reaction Temperature: The temperature may be too low for efficient propagation or too high, leading to side reactions. 2. Impure Monomers or Solvent: Water or other nucleophilic impurities can terminate the growing polymer chains. 3. Incorrect Monomer Stoichiometry: An excess of either the bisphenol or this compound will limit chain growth. 4. Inefficient Base: The base may not be strong enough or soluble enough to effectively deprotonate the bisphenol. | 1. Optimize the reaction temperature by running a series of small-scale reactions at different temperatures (e.g., 140°C, 160°C, 180°C). 2. Ensure all monomers and the solvent are rigorously dried before use. Use a high-purity grade of N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc). 3. Carefully weigh the monomers to ensure a 1:1 molar ratio. 4. Use a finely powdered, anhydrous base like potassium carbonate (K₂CO₃) and ensure good stirring. |
| Poor Polymer Solubility | 1. High Molecular Weight: The polymer may have achieved a very high molecular weight, reducing its solubility. 2. Cross-linking: Side reactions at elevated temperatures can lead to cross-linking. 3. Crystallinity: The resulting poly(ether nitrile) may have a high degree of crystallinity. | 1. Consider adjusting the monomer ratio slightly off-stoichiometry to control the molecular weight. 2. Lower the reaction temperature and shorten the reaction time. 3. Test solubility in a range of aprotic polar solvents such as NMP, DMAc, or chloroform. |
| Dark Polymer Color | 1. High Reaction Temperature: Elevated temperatures can cause side reactions and degradation, leading to discoloration. 2. Oxygen Contamination: The presence of oxygen at high temperatures can lead to oxidative side reactions. 3. Impure Monomers: Impurities in the starting materials can lead to colored byproducts. | 1. Reduce the polymerization temperature. 2. Ensure the reaction is conducted under a continuous flow of an inert gas like nitrogen or argon. 3. Recrystallize the monomers before use. |
| Gel Formation | 1. Excessive Reaction Time or Temperature: Prolonged reaction at high temperatures can induce cross-linking. 2. Reactive Impurities: Trifunctional impurities in the monomers can act as cross-linking agents. | 1. Decrease the reaction time and/or temperature. 2. Verify the purity of the monomers using techniques like NMR or mass spectrometry. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting temperature for optimizing the polymerization of this compound?
A1: A good starting point for optimization is typically in the range of 140-160°C. The optimal temperature will depend on the specific bisphenol co-monomer being used. It is advisable to conduct small-scale experiments at varying temperatures to determine the ideal conditions for your system.
Q2: How does reaction temperature affect the properties of the resulting poly(ether nitrile)?
A2: Generally, higher reaction temperatures can lead to a higher molecular weight and faster reaction rates. However, excessively high temperatures may result in side reactions, cross-linking, and polymer discoloration, which can negatively impact solubility and mechanical properties.
Q3: What solvents are recommended for this polymerization?
A3: High-boiling point, polar aprotic solvents are preferred. N-methyl-2-pyrrolidone (NMP) and dimethylacetamide (DMAc) are commonly used due to their ability to dissolve the monomers and the resulting polymer, as well as their stability at the required reaction temperatures.
Q4: Can I use other bases besides potassium carbonate (K₂CO₃)?
A4: While potassium carbonate is a common and effective base for this type of nucleophilic aromatic substitution polymerization, other bases like cesium carbonate (Cs₂CO₃) can also be used. The choice of base can influence the reaction rate and should be anhydrous and finely powdered for optimal results.
Q5: How can I monitor the progress of the polymerization?
A5: The progress of the polymerization can be monitored by observing the increase in the viscosity of the reaction mixture. For a more quantitative analysis, aliquots can be taken at different time points, and the molecular weight of the polymer can be determined using techniques like gel permeation chromatography (GPC).
Quantitative Data on Polymerization Conditions
The following table summarizes typical conditions and outcomes for the synthesis of poly(ether nitrile)s and related polymers, providing a baseline for optimization.
| Polymer System | Monomers | Temperature (°C) | Solvent | Base | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg, °C) | Reference |
| Fluorinated Poly(ether nitrile)s | This compound + Various Bisphenols | Not Specified | Nitrobenzene-water | Phase-transfer catalyst | 0.43–0.91 | ~130 | [1] |
| Poly(ether nitrile ketone) | 2,6-Dichlorobenzonitrile + 4,4′-Difluorobenzophenone + Bisphenol | 185 | NMP/Toluene (B28343) | K₂CO₃ | Not Specified | >200 | [2] |
| Fluorinated Poly(ether ether ketone)s | Decafluorobenzophenone + Bisphenols | Not Specified | Not Specified | Dialkali metal salt | Not Specified | 155–223 | [1] |
| Phthalonitrile Resins | Phthalonitrile Monomers | Curing at 260-320 | None (Bulk) | Amine curing agent | Not Applicable | High | [3] |
Experimental Protocols
Protocol for Optimizing Reaction Temperature
This protocol outlines a general procedure for determining the optimal reaction temperature for the polymerization of this compound with a generic bisphenol.
-
Monomer and Reagent Preparation:
-
Dry this compound and the chosen bisphenol monomer in a vacuum oven at 80°C overnight.
-
Finely grind anhydrous potassium carbonate (K₂CO₃) and dry it in an oven at 120°C for at least 4 hours.
-
Use anhydrous N-methyl-2-pyrrolidone (NMP) as the solvent.
-
-
Reaction Setup:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser.
-
Charge the flask with equimolar amounts of this compound and the bisphenol monomer.
-
Add a 10-20% molar excess of anhydrous K₂CO₃.
-
Add enough NMP to achieve a solids concentration of 15-25% (w/v).
-
Add toluene as an azeotropic agent (typically 5-10% of the NMP volume).
-
-
Polymerization:
-
Begin stirring and purge the system with a steady flow of nitrogen.
-
Heat the reaction mixture to reflux (around 140-150°C) to remove any residual water azeotropically with toluene.
-
After the removal of water, slowly drain the toluene from the Dean-Stark trap and increase the temperature to the first target optimization temperature (e.g., 160°C).
-
Maintain the reaction at this temperature for a set period (e.g., 4-8 hours), monitoring the viscosity.
-
Repeat the experiment at different temperatures (e.g., 170°C, 180°C, 190°C).
-
-
Polymer Isolation and Characterization:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a non-solvent like methanol (B129727) or water with vigorous stirring.
-
Filter the resulting fibrous polymer and wash it several times with hot water and then with methanol to remove residual salts and solvent.
-
Dry the polymer in a vacuum oven at 100°C until a constant weight is achieved.
-
Characterize the polymer from each temperature point for its inherent viscosity, molecular weight (GPC), and thermal properties (TGA, DSC) to determine the optimal temperature.
-
Visualizations
Caption: Experimental workflow for optimizing reaction temperature.
Caption: Troubleshooting logic for common polymerization issues.
References
Technical Support Center: Tetrafluoroisophthalonitrile Reactions with Nucleophiles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrafluoroisophthalonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during nucleophilic aromatic substitution (SNAr) experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the reaction of this compound with various nucleophiles.
Issue 1: Polysubstitution with Amine Nucleophiles
Problem: Formation of di-, tri-, or even tetra-substituted products when attempting monosubstitution with primary or secondary amines, leading to low yields of the desired monosubstituted product and complex purification.
Common Causes:
-
High Reactivity of the Nucleophile: Primary and secondary amines are strong nucleophiles that can readily displace multiple fluorine atoms.
-
Excess Nucleophile: Using a significant excess of the amine nucleophile drives the reaction towards polysubstitution.
-
Elevated Temperatures: Higher reaction temperatures increase the rate of subsequent substitution reactions.
-
Prolonged Reaction Times: Allowing the reaction to proceed for extended periods can lead to the formation of more highly substituted products.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Control Stoichiometry | Use a 1:1 or slightly less than stoichiometric amount of the amine nucleophile relative to this compound. This limits the availability of the nucleophile for subsequent reactions. |
| 2 | Lower Reaction Temperature | Perform the reaction at a lower temperature (e.g., room temperature or below) to slow down the rate of the second and subsequent substitution steps. |
| 3 | Monitor Reaction Progress | Closely monitor the reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the desired monosubstituted product is maximized. |
| 4 | Slow Addition of Nucleophile | Add the amine nucleophile dropwise or via a syringe pump over an extended period to maintain a low concentration of the nucleophile in the reaction mixture. |
| 5 | Purification Strategy | If polysubstitution is unavoidable, utilize column chromatography with a suitable solvent gradient to separate the mono- and di-substituted products. Recrystallization may also be effective in some cases. |
Issue 2: Disulfide Formation with Thiol Nucleophiles
Problem: Formation of symmetrical disulfides (RSSR) as a significant byproduct when reacting this compound with thiols, reducing the yield of the desired thioether product.
Common Causes:
-
Oxidation of Thiols: Thiols are susceptible to oxidation to disulfides, especially in the presence of air (oxygen) and basic conditions.
-
Thiol-Disulfide Exchange: The desired thioether product can sometimes react with the thiol nucleophile to form a disulfide and regenerate the starting material.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Degas Solvents | Use solvents that have been thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen. |
| 2 | Maintain Inert Atmosphere | Conduct the reaction under an inert atmosphere (e.g., using a nitrogen or argon blanket) to prevent exposure to atmospheric oxygen. |
| 3 | Use a Mild Base | Employ a non-oxidizing, mild base (e.g., diisopropylethylamine - DIPEA) to deprotonate the thiol, minimizing side reactions. |
| 4 | Control Reaction Temperature | Run the reaction at the lowest effective temperature to minimize side reactions. |
| 5 | One-Pot Unsymmetrical Disulfide Synthesis | In some cases, the reaction can be intentionally directed towards an unsymmetrical disulfide by controlled addition of a second thiol after the initial substitution. |
Issue 3: Hydrolysis of Nitrile Groups
Problem: Hydrolysis of one or both nitrile groups on the this compound ring to form carboxylic acids or amides, especially when using aqueous bases or protic solvents.
Common Causes:
-
Presence of Water: Trace amounts of water in the reaction mixture, especially under basic or acidic conditions, can lead to nitrile hydrolysis.
-
Strongly Basic or Acidic Conditions: Both strong bases (e.g., NaOH, KOH) and strong acids can catalyze the hydrolysis of nitriles.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Use Anhydrous Conditions | Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize the presence of water. |
| 2 | Employ Non-Aqueous Bases | Utilize non-aqueous bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) when a base is required. |
| 3 | Aprotic Solvents | Conduct the reaction in aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile. |
| 4 | Purification | If hydrolysis occurs, the resulting carboxylic acid can often be separated from the desired nitrile product by acid-base extraction or chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the typical regioselectivity of nucleophilic attack on this compound?
A1: Nucleophilic attack on this compound is primarily governed by the electronic effects of the two electron-withdrawing nitrile groups and the four fluorine atoms. The positions para to the nitrile groups (C4 and C6) are the most activated towards nucleophilic aromatic substitution. Therefore, monosubstitution typically occurs at either the C4 or C6 position. Disubstitution will then occur at the remaining activated para position.
Q2: How does the reactivity of primary amines compare to secondary amines in reactions with this compound?
A2: Generally, primary amines are more reactive than secondary amines due to less steric hindrance around the nucleophilic nitrogen atom. This can sometimes lead to a higher propensity for polysubstitution with primary amines. Secondary amines, being bulkier, may react more slowly and can sometimes offer better control for achieving monosubstitution.
Q3: Can Grignard reagents be used as nucleophiles with this compound?
A3: Yes, Grignard reagents (RMgX) can act as nucleophiles. However, a significant side reaction can occur where the Grignard reagent attacks the carbon atom of the nitrile group in addition to or instead of displacing a fluorine atom.[1][2][3][4] This can lead to the formation of ketones after hydrolysis of the intermediate imine. Careful control of reaction conditions is necessary to favor aromatic substitution.
Q4: What side reactions can be expected when using diols or other bis-nucleophiles?
A4: When using difunctional nucleophiles such as diols (e.g., ethylene (B1197577) glycol) or diamines, there is a high probability of forming polymeric or oligomeric products.[5][6][7] Each nucleophilic center can react with a separate molecule of this compound, leading to chain extension. To favor the formation of discrete macrocycles or well-defined disubstituted products, high-dilution conditions are typically required.
Experimental Protocols
General Protocol for Monosubstitution with an Amine Nucleophile
This protocol aims to favor the formation of the monosubstituted product by controlling the reaction stoichiometry and temperature.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Nucleophile Addition: Slowly add a solution of the primary or secondary amine (0.95 eq) in anhydrous DMF dropwise to the cooled solution over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS every 30 minutes.
-
Quenching: Once the starting material is consumed or the desired product is maximized, quench the reaction by pouring it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Common reaction pathways for this compound with nucleophiles.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. CA1305722C - Process for producing tetrafluorophthalic acid - Google Patents [patents.google.com]
- 6. Ch20: RLi or RMgX with Nitriles to Ketones [chem.ucalgary.ca]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Purification of Crude Tetrafluoroisophthalonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude tetrafluoroisophthalonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of crude this compound.
Recrystallization Issues
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| The compound does not dissolve in the hot solvent. | - The chosen solvent is unsuitable. - Insufficient solvent is used. | - Select a more appropriate solvent. Good starting points for polar compounds like this compound could be ethanol (B145695), methanol, or solvent mixtures like hexane (B92381)/acetone.[1] - Gradually add more hot solvent until the solid dissolves.[2] |
| The compound "oils out" instead of crystallizing. | - The solution is supersaturated. - The cooling rate is too fast. - The melting point of the solid is lower than the boiling point of the solvent. | - Add a small amount of additional hot solvent to the oily mixture to achieve complete dissolution and then allow it to cool slowly.[3] - Slow down the cooling process. Allow the solution to cool to room temperature first before placing it in an ice bath.[2] - Choose a solvent with a lower boiling point. |
| No crystals form upon cooling. | - The solution is not saturated enough (too much solvent was added). - The compound is highly soluble in the solvent at low temperatures. | - Evaporate some of the solvent to concentrate the solution and then try cooling again.[3] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[2][3] - If the compound remains soluble, consider using an anti-solvent recrystallization method.[4] |
| The recovered crystals are still impure (e.g., colored). | - The impurity has similar solubility to the product. - Rapid crystallization has trapped impurities within the crystal lattice. | - Perform a second recrystallization. - If the impurities are colored, add a small amount of activated charcoal to the hot solution before filtering to adsorb the colored impurities.[5] - Ensure the cooling process is slow to allow for selective crystallization.[3] |
| The yield is very low. | - Too much solvent was used, and a significant amount of product remains in the mother liquor. - The crystals were not completely recovered during filtration. | - Concentrate the mother liquor and cool it to recover a second crop of crystals.[3] - Ensure complete transfer of the crystals to the filter and wash them with a minimal amount of cold solvent. |
Column Chromatography Issues
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| The compound does not move down the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate (B1210297) mixture, increase the percentage of ethyl acetate. |
| The compound runs through the column too quickly. | - The eluent is too polar. | - Decrease the polarity of the eluent. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| The separation between the product and impurities is poor. | - The chosen eluent system is not optimal. - The column was not packed properly, leading to channeling. | - Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal eluent for separation before running the column. - Repack the column carefully, ensuring a uniform and compact stationary phase. |
| The collected fractions are still impure. | - The fractions were collected in too large of volumes. - The column was overloaded with the crude product. | - Collect smaller fractions to better isolate the pure compound. - Use a larger column or reduce the amount of crude product loaded onto the column. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can arise from the starting materials, byproducts of the synthesis, or degradation products. The synthesis of this compound often involves the fluorination of tetrachloroisophthalonitrile.[6] Therefore, potential impurities could include partially fluorinated intermediates (e.g., trichlorofluoroisophthalonitrile) or unreacted starting material.
Q2: What is a good starting point for a recrystallization solvent for this compound?
A2: While specific solvent systems for this compound are not extensively reported in the literature, based on its polar nature (due to the nitrile and fluorine groups), you can start with polar solvents like ethanol or methanol, or solvent mixtures such as hexane/acetone or hexane/ethyl acetate.[1] The ideal solvent will dissolve the compound when hot but have low solubility when cold.[2]
Q3: How can I determine the purity of my purified this compound?
A3: The purity of the final product can be assessed using several analytical techniques:
-
Melting Point Analysis: A sharp melting point range close to the literature value (78-79 °C) indicates high purity. A broad melting point range suggests the presence of impurities.[2]
-
Chromatography: Techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can be used to check for the presence of impurities.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure and identify any residual impurities.
Q4: What is the expected yield for the purification of this compound?
A4: The yield will depend on the initial purity of the crude product and the chosen purification method. A well-optimized recrystallization can have yields of 60-70% or higher.[7] Column chromatography yields can vary widely depending on the separation efficiency.
Quantitative Data Summary
The following table summarizes typical purity levels of commercially available this compound. The yield of purification will be highly dependent on the starting purity of the crude material.
| Parameter | Value | Source |
| Commercial Purity | >98.0% (GC) | |
| Melting Point | 78-79 °C |
Experimental Protocols
1. Recrystallization Protocol
This protocol is a general guideline and may need to be optimized for your specific crude product.
-
Solvent Selection: Test the solubility of a small amount of your crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures thereof) to find a suitable recrystallization solvent. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely. You can heat the solvent separately and add it to the flask containing the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
2. Column Chromatography Protocol
-
Stationary Phase and Eluent Selection: For a polar compound like this compound, silica (B1680970) gel is a suitable stationary phase. Use TLC to determine an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) that gives a good separation of your product from impurities (Rf value of the product around 0.3-0.4).
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
- 1. Purification [chem.rochester.edu]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. This compound | 2377-81-3 | Benchchem [benchchem.com]
- 7. Supramolecular purification of aromatic polyester monomers from chemical depolymerization - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00330F [pubs.rsc.org]
preventing unwanted side reactions in tetrafluoroisophthalonitrile synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2,4,5,6-tetrafluoroisophthalonitrile, with a focus on preventing the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial and laboratory method for synthesizing 2,4,5,6-tetrafluoroisophthalonitrile?
A1: The most common and established method is a nucleophilic aromatic substitution reaction known as a halogen exchange (Halex) reaction.[1] This process involves the fluorination of 2,4,5,6-tetrachloroisophthalonitrile using an alkali metal fluoride (B91410), such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling point polar aprotic solvent.
Q2: My synthesis results in a low yield of the desired product, and analytical data (GC-MS, NMR) shows the presence of partially fluorinated intermediates. What is causing this?
A2: This issue points to incomplete fluorination. The substitution of chlorine with fluorine is a stepwise process, and insufficient reaction time, temperature, or fluorinating agent potency can halt the reaction prematurely, leaving chloro-fluoro intermediates. To drive the reaction to completion, consider the following adjustments:
-
Increase Reaction Temperature: Halex reactions are often kinetically slow and require significant thermal energy.
-
Extend Reaction Time: Allow more time for all four chlorine atoms to be substituted.
-
Use a Phase-Transfer Catalyst: Catalysts like tetrabutylammonium (B224687) chloride can improve the solubility and reactivity of the fluoride salt in the organic solvent.
-
Ensure Anhydrous Conditions: Water can deactivate the fluoride salt and introduce competing hydrolysis side reactions.
Q3: During the workup, I am experiencing significant product loss. Could hydrolysis of the nitrile groups be the culprit?
A3: Yes, hydrolysis is a major potential side reaction. The nitrile (-C≡N) groups are susceptible to hydrolysis under either acidic or, more commonly, basic aqueous conditions, especially at elevated temperatures.[2] This reaction converts the nitriles first to amides (-CONH₂) and then to carboxylic acids (-COOH).[3][4] To prevent this:
-
Maintain Anhydrous Conditions: Rigorously dry all solvents, reagents, and glassware before starting the reaction.
-
Control Workup pH: Use neutral or slightly acidic water for quenching and extraction. Avoid using strong bases.
-
Keep Temperatures Low: Perform all aqueous workup steps at or below room temperature to minimize the rate of hydrolysis.
Q4: What are the best practices for purifying the crude tetrafluoroisophthalonitrile product?
A4: The purification strategy depends on the nature of the impurities.
-
For partially fluorinated intermediates: Fractional distillation under reduced pressure can be effective if the boiling points are sufficiently different.
-
For non-volatile or polar impurities (e.g., hydrolysis products, inorganic salts): Recrystallization from a suitable solvent system is often the best choice. Alternatively, column chromatography using silica (B1680970) gel can be employed. The choice of eluent is critical; for example, the product has appreciable solubility in chloroform (B151607) but is relatively insoluble in ether, which can be used to wash away soluble impurities like unreacted carbazole (B46965) in derivative syntheses.[5]
Troubleshooting Guide
The following table outlines common experimental issues, their probable causes, and recommended solutions to mitigate side reactions and improve product yield and purity.
| Symptom Observed | Potential Cause | Recommended Action & Prevention |
| Low Purity: Presence of peaks corresponding to one, two, or three chlorine atoms remaining on the aromatic ring. | Incomplete Halogen Exchange Reaction. | 1. Increase Temperature: Gradually raise the reaction temperature in 10-20°C increments. 2. Increase Time: Extend the reaction duration, monitoring progress by GC every 4-6 hours. 3. Improve Fluoride Source: Use spray-dried KF or CsF for higher reactivity. Consider adding a phase-transfer catalyst. |
| Low Yield: Significant loss of organic material from the organic phase during aqueous extraction. | Hydrolysis of Nitrile Groups. [2][3] | 1. Ensure Anhydrous Reaction: Dry solvents and reagents thoroughly. Run the reaction under an inert atmosphere (N₂ or Ar). 2. Neutral/Acidic Workup: Quench the reaction with cold, deionized water, and use a dilute acid (e.g., 1M HCl) wash instead of a basic wash. 3. Low Temperature Workup: Perform all extractions and washes in an ice bath. |
| Product is a dark oil or tar-like substance. | Polymerization or Degradation. | 1. Lower Reaction Temperature: The required temperature for fluorination may be too high, causing decomposition. Find the minimum temperature for a reasonable reaction rate. 2. Degas Solvents: Remove dissolved oxygen from the solvent before adding reagents to prevent oxidative side reactions. |
| Inconsistent Results Batch-to-Batch. | Variable Reagent Quality, especially the fluorinating agent. | 1. Standardize Reagents: Use KF or CsF from the same supplier and lot. Ensure it is freshly dried before use. 2. Control Water Content: Measure and control the water content of the solvent (e.g., via Karl Fischer titration) to ensure it is below the acceptable threshold (typically <50 ppm). |
Key Experimental Protocol
Synthesis of 2,4,5,6-Tetrafluoroisophthalonitrile via Halogen Exchange
This protocol describes a general methodology for the fluorination of 2,4,5,6-tetrachloroisophthalonitrile. Researchers should optimize conditions for their specific setup.
1. Reagents and Materials:
-
2,4,5,6-Tetrachloroisophthalonitrile
-
Anhydrous Potassium Fluoride (spray-dried)
-
Anhydrous N,N-Dimethylformamide (DMF) or Sulfolane
-
Phase-transfer catalyst (e.g., Tetrabutylammonium chloride, optional)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.), dried in an oven.
2. Reaction Setup:
-
Assemble a three-neck round-bottom flask with a reflux condenser, a mechanical stirrer, and a nitrogen/argon inlet.
-
Ensure all glassware is thoroughly dried to prevent moisture contamination.
3. Procedure:
-
To the flask, add 2,4,5,6-tetrachloroisophthalonitrile (1.0 equiv), spray-dried potassium fluoride (4.4 - 5.0 equiv), and the phase-transfer catalyst (0.05 - 0.1 equiv, if used).
-
Add anhydrous DMF or Sulfolane to create a stirrable slurry.
-
Begin stirring and purge the system with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to the target temperature (typically 150-200°C, solvent-dependent) and maintain for 12-24 hours.
4. Monitoring and Workup:
-
Monitor the reaction's progress by taking small aliquots (carefully!) and analyzing them by GC-MS to check for the disappearance of the starting material and intermediates.
-
Once complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a larger volume of cold deionized water with stirring.
-
Extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) multiple times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
5. Purification:
-
Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water mixture or hexanes) or by sublimation to yield pure 2,4,5,6-tetrafluoroisophthalonitrile as a white crystalline solid.[6]
Visualized Workflows and Logic
The following diagrams illustrate the synthesis workflow and a logical troubleshooting process.
Caption: General workflow for this compound synthesis.
Caption: Troubleshooting flowchart for low purity issues.
References
Technical Support Center: Improving the Mechanical Properties of Tetrafluoroisophthalonitrile Polymers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the mechanical properties of polymers derived from tetrafluoroisophthalonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the expected baseline mechanical properties of linear this compound-based polymers?
A1: Linear aromatic polymers containing the rigid and polar this compound monomer are anticipated to exhibit high thermal stability and good chemical resistance. However, their mechanical properties can be limited by factors such as relatively low tensile strength and brittleness due to restricted chain mobility. The presence of the nitrile groups can lead to strong intermolecular dipole-dipole interactions, which can increase stiffness but may also limit toughness.[1]
Q2: How does the incorporation of fluorine atoms affect the mechanical properties of these polymers?
A2: Fluorine atoms are known to impart several desirable properties to polymers, including high thermal stability, chemical inertness, and low dielectric constants. Mechanically, the introduction of bulky fluorine atoms can increase the polymer's glass transition temperature (Tg) and stiffness. However, it can also lead to reduced chain mobility, which might contribute to brittleness.
Q3: What are the primary strategies for improving the mechanical properties of this compound polymers?
A3: The main approaches to enhance the mechanical performance of these polymers involve:
-
Crosslinking: Creating a three-dimensional network structure to improve strength, stiffness, and solvent resistance.[2]
-
Copolymerization: Introducing more flexible or bulky co-monomers to tailor properties like toughness and processability.
-
Blending: Mixing with other polymers to achieve a composite material with synergistic properties.
-
Addition of Fillers: Incorporating nanoscale fillers (e.g., carbon nanotubes, silica) to reinforce the polymer matrix.
Q4: What types of crosslinking reactions are suitable for polymers containing nitrile groups?
A4: The nitrile groups in the polymer backbone are reactive sites that can be targeted for crosslinking. Common strategies include:
-
Cyclotrimerization of Nitrile Groups: Heating the polymer in the presence of a catalyst can induce the nitrile groups to react with each other to form triazine rings, creating a highly crosslinked and thermally stable network.
-
Addition of Crosslinking Agents: Bifunctional or multifunctional reagents can be used to link polymer chains together. For nitrile-containing polymers, agents that react with the nitrile group or other functionalities on the polymer backbone can be employed.[2][3] Peroxide-initiated crosslinking is also a common method for unsaturated rubbers and could be adapted for polymers with suitable reactive sites.[4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and processing of this compound polymers aimed at improving their mechanical properties.
Problem 1: Low Tensile Strength and Brittleness of the Final Polymer
| Question | Possible Causes | Troubleshooting Steps |
| Why is my polymer film brittle and showing low tensile strength? | 1. Low Molecular Weight: Incomplete polymerization can result in short polymer chains, leading to poor mechanical properties. 2. High Crystallinity/Rigidity: The rigid aromatic backbone of the this compound monomer can lead to excessive stiffness and brittleness. 3. Stress Concentrators: The presence of voids, microcracks, or impurities in the polymer sample can act as stress concentration points, leading to premature failure. | 1. Optimize Polymerization Conditions: Ensure high purity of monomers and solvents. Optimize reaction time, temperature, and catalyst concentration to achieve high molecular weight. Characterize the molecular weight using techniques like Gel Permeation Chromatography (GPC). 2. Introduce Flexibility: Consider copolymerization with a more flexible diamine or dianhydride monomer to disrupt the rigid chain structure and improve toughness. 3. Improve Sample Preparation: For film casting, ensure slow solvent evaporation to minimize internal stresses. For melt-processed samples, optimize processing parameters (temperature, pressure, cooling rate) to reduce voids. |
Problem 2: Ineffective Crosslinking Leading to Poor Solvent Resistance
| Question | Possible Causes | Troubleshooting Steps |
| My crosslinked polymer still dissolves or swells significantly in organic solvents. What went wrong? | 1. Insufficient Crosslinking Density: The crosslinking reaction may not have proceeded to a sufficient extent. 2. Inappropriate Crosslinking Agent or Conditions: The chosen crosslinking agent may not be reactive enough under the applied conditions, or the temperature and time may be insufficient. 3. Steric Hindrance: The bulky nature of the this compound unit might sterically hinder the crosslinking reaction. | 1. Increase Crosslinker Concentration: Systematically increase the amount of the crosslinking agent. 2. Optimize Curing Cycle: Increase the curing temperature or time to promote the crosslinking reaction. Monitor the extent of crosslinking using techniques like Differential Scanning Calorimetry (DSC) to observe changes in the glass transition temperature. 3. Select a More Reactive Crosslinker: Consider a crosslinking agent with higher reactivity or one that is less sterically hindered. 4. Characterize Crosslinking: Use techniques like Fourier-Transform Infrared (FTIR) spectroscopy to look for the disappearance of reactive groups (e.g., nitrile) and the appearance of new crosslinked structures (e.g., triazine rings). |
Data Presentation
The following table summarizes the mechanical properties of various nitrile-containing polymers and related fluoropolymers to provide a comparative context for researchers working with this compound-based systems.
| Polymer System | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Nitrile-Butadiene Rubber (NBR) - High Acrylonitrile | ~25-30 | ~400-600 | [5] |
| Nitrile-Butadiene Rubber (NBR) - Low Acrylonitrile | ~15-20 | ~600-800 | [5] |
| NBR with CPB-CB filler (5 phr) | Increased by 124% from base | Decreased by 34% from base | [5] |
| Fluorinated Polyimide (Crosslinked) | 106.02 | 15.1 | [4] |
Note: These values are approximate and can vary significantly based on the specific grade, processing conditions, and testing methods.
Experimental Protocols
Protocol: Crosslinking of this compound-based Polymer via Cyclotrimerization
This protocol describes a general procedure for the thermal crosslinking of a this compound-containing polymer through the cyclotrimerization of its nitrile groups.
Materials:
-
This compound-based polymer
-
High-boiling point, inert solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF))
-
Curing catalyst (e.g., a Lewis acid such as zinc chloride, or an organic base)
-
Inert atmosphere (Nitrogen or Argon)
-
Glassware for high-temperature reactions
-
Vacuum oven
Procedure:
-
Polymer Solution Preparation: Dissolve the this compound-based polymer in the chosen solvent to create a solution of a specific concentration (e.g., 10-20 wt%).
-
Catalyst Addition: Add the curing catalyst to the polymer solution. The concentration of the catalyst will need to be optimized but is typically in the range of 1-5 mol% relative to the nitrile groups.
-
Film Casting (or Sample Preparation): Cast the solution onto a clean, flat substrate (e.g., a glass plate) to form a thin film. Alternatively, the solution can be used to prepare other sample geometries.
-
Solvent Removal: Place the cast film in a vacuum oven and gradually increase the temperature to remove the solvent. A typical protocol might be 80°C for 4 hours, followed by 120°C for 2 hours under vacuum.
-
Curing: After solvent removal, increase the temperature to the curing temperature, which will depend on the catalyst and polymer structure (typically in the range of 200-300°C). Hold at this temperature for a specified time (e.g., 2-6 hours) under an inert atmosphere to induce cyclotrimerization of the nitrile groups.
-
Cooling and Sample Removal: After the curing process is complete, allow the sample to cool slowly to room temperature under the inert atmosphere before removing it from the oven.
-
Characterization: The crosslinked polymer can then be characterized for its mechanical properties (tensile testing), thermal stability (TGA), and solvent resistance (swelling tests).
Mandatory Visualization
Caption: Experimental workflow for improving mechanical properties.
Caption: Nitrile cyclotrimerization crosslinking pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. Rheology of nitrile rubber with hybrid crosslinked network composed of covalent bonding and hydrogen bonding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced Physical and Mechanical Properties of Nitrile-Butadiene Rubber Composites with N-Cetylpyridinium Bromide-Carbon Black | MDPI [mdpi.com]
how to avoid hydrolysis of the nitrile groups in tetrafluoroisophthalonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the hydrolysis of nitrile groups in tetrafluoroisophthalonitrile during their experiments.
Troubleshooting Guide: Unwanted Nitrile Hydrolysis
If you are observing the formation of amide or carboxylic acid byproducts in your reaction, it is likely that the nitrile groups of your this compound are undergoing hydrolysis. This guide will help you identify the potential causes and implement corrective actions.
Symptom: Formation of unintended amide or carboxylic acid byproducts, as detected by analytical methods such as LC-MS, GC-MS, or NMR spectroscopy.
| Potential Cause | Recommended Action | Rationale |
| Presence of Water | - Use anhydrous solvents. - Dry all glassware thoroughly before use. - Run reactions under an inert atmosphere (e.g., nitrogen or argon). | Water is a necessary reagent for nitrile hydrolysis. Excluding it from the reaction mixture is the most effective way to prevent this side reaction. |
| Strongly Acidic Conditions | - If possible, use non-acidic or weakly acidic conditions. - If acidic conditions are required, use the mildest possible acid and the lowest effective concentration. - Minimize reaction time and temperature. | While the electron-withdrawing fluorine atoms may decrease the basicity of the nitrile nitrogen, making protonation more difficult, strong acids at elevated temperatures can still promote hydrolysis. |
| Strongly Basic Conditions | - Avoid strong bases such as NaOH or KOH, especially at elevated temperatures. - Consider using non-nucleophilic organic bases if a base is required. | The highly electron-deficient aromatic ring of this compound makes the nitrile carbons more electrophilic and susceptible to nucleophilic attack by hydroxide (B78521) ions. |
| Elevated Temperatures | - Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. | Hydrolysis is a thermally activated process. Lowering the temperature will significantly reduce the rate of this unwanted side reaction. |
| Extended Reaction Times | - Monitor the reaction progress closely and stop the reaction as soon as the desired product is formed. | Prolonged exposure to conditions that can cause hydrolysis increases the likelihood of byproduct formation. |
Frequently Asked Questions (FAQs)
Q1: How stable are the nitrile groups in this compound to hydrolysis?
A1: this compound is a chemically and thermally stable compound.[1] The nitrile groups are generally robust and not easily hydrolyzed under neutral conditions. However, they can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures.
Q2: What are the signs of nitrile group hydrolysis in my reaction?
A2: The primary indicators of nitrile hydrolysis are the appearance of unexpected peaks in your analytical data (e.g., HPLC, LC-MS, GC-MS) corresponding to the masses of the mono- or di-amide or carboxylic acid derivatives of this compound. You may also observe changes in the solubility or physical properties of your product.
Q3: Can I use aqueous workup procedures with reactions involving this compound?
A3: Yes, aqueous workups are generally acceptable. However, it is advisable to perform them at room temperature or below and to minimize the contact time, especially if the aqueous solution is acidic or basic. Neutralizing any acidic or basic components before an aqueous workup is a good practice.
Q4: How do the fluorine atoms affect the susceptibility of the nitrile groups to hydrolysis?
A4: The four fluorine atoms are strongly electron-withdrawing, which makes the aromatic ring of this compound highly electron-deficient. This has two opposing effects on hydrolysis:
-
Under basic conditions: The electron-withdrawing nature of the ring increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by nucleophiles like hydroxide ions. This can potentially increase the rate of hydrolysis compared to non-fluorinated analogs.
-
Under acidic conditions: The electron-withdrawing effect decreases the basicity of the nitrile nitrogen, making it more difficult to protonate. Since protonation is the initial step in acid-catalyzed hydrolysis, this may render the nitrile groups more stable under acidic conditions compared to their non-fluorinated counterparts.
Q5: Are there any specific reaction conditions that are known to be safe for this compound?
A5: Yes, for example, reactions have been successfully carried out in anhydrous tetrahydrofuran (B95107) (THF) under an argon atmosphere at temperatures up to 65°C for 24 hours without significant hydrolysis of the nitrile groups.
Experimental Protocols
General Protocol for a Nucleophilic Aromatic Substitution Reaction without Nitrile Hydrolysis
This protocol is based on a literature procedure and serves as a general guideline.
-
Preparation: Dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of inert gas (argon or nitrogen).
-
Reagents: Use anhydrous solvents and ensure all reagents are free of water.
-
Reaction Setup: Assemble the reaction under an inert atmosphere.
-
Reaction Conditions: If heating is required, use a controlled temperature bath and monitor the reaction progress closely to avoid prolonged heating.
-
Workup: After the reaction is complete, cool the mixture to room temperature. If an aqueous workup is necessary, use deionized water and perform extractions quickly. If the reaction mixture is acidic or basic, neutralize it before adding water.
-
Purification: Purify the product using standard techniques such as column chromatography, crystallization, or sublimation.
Visualizations
References
Technical Support Center: Strategies for Controlling the Porosity of Tetrafluoroisophthalonitrile COFs
Welcome to the technical support center for the synthesis and porosity control of tetrafluoroisophthalonitrile-based Covalent Organic Frameworks (COFs). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving desired porosity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using this compound in COF synthesis for porosity control?
A1: this compound is a valuable building block for constructing highly porous and stable COFs. The fluorine atoms offer several advantages:
-
Enhanced Interlayer Interactions: The electron-withdrawing nature of fluorine atoms can lead to stronger π-π stacking and other non-covalent interactions between the 2D COF layers. This can improve the crystallinity and thermal stability of the resulting COF.[1]
-
Increased Porosity and Surface Area: Stronger interlayer interactions can prevent the collapse of pores during solvent removal (activation), leading to higher Brunauer-Emmett-Teller (BET) surface areas and larger pore volumes.
-
Tunable Pore Environment: The fluorine atoms create a distinct chemical environment within the pores, which can be advantageous for specific applications like gas separation and catalysis.
Q2: What are the common challenges encountered when synthesizing this compound COFs with high porosity?
A2: Researchers may face several challenges during the synthesis of this compound COFs, including:
-
Low Crystallinity: Achieving a highly ordered, crystalline structure is crucial for obtaining permanent porosity. Amorphous or poorly crystalline materials often exhibit low surface areas due to pore collapse.
-
Pore Collapse upon Activation: The removal of solvent from the pores after synthesis can lead to the collapse of the framework structure if the interlayer interactions are not strong enough to maintain the porous network.
-
Incomplete Reaction: Incomplete condensation of the monomers can result in a defective framework with reduced porosity and stability.
-
Monomer Stoichiometry: Precise control over the molar ratio of the monomers is critical. Deviations from the optimal stoichiometry can lead to the formation of amorphous byproducts or COFs with lower crystallinity and porosity.
Q3: How can I improve the crystallinity of my this compound COF?
A3: Improving crystallinity is a key step towards achieving high porosity. Here are some strategies:
-
Solvent Selection: The choice of solvent is crucial. A solvent system that allows for reversible bond formation and self-healing during the synthesis is often preferred. Common solvent systems include mixtures of a polar aprotic solvent (e.g., 1,4-dioxane (B91453), N,N-dimethylformamide) and a non-polar solvent (e.g., mesitylene).
-
Catalyst: An acid catalyst, such as acetic acid, is often used to promote the reversible imine condensation reaction, which is a common method for synthesizing these COFs. The concentration of the catalyst can significantly impact the reaction rate and the final crystallinity.
-
Reaction Temperature and Time: Solvothermal synthesis, where the reaction is carried out in a sealed vessel at elevated temperatures (typically 120 °C), is a common method. Optimizing the reaction time (often 72 hours) is necessary to allow for the formation of a thermodynamically stable, crystalline product.
-
Monomer Planarity: The planarity of the amine linker used in conjunction with this compound can influence the stacking of the COF layers and, consequently, the crystallinity. More planar linkers can facilitate more ordered stacking.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low BET Surface Area | 1. Pore collapse during activation.2. Amorphous or poorly crystalline product.3. Incomplete removal of solvent or unreacted monomers from the pores. | 1. Optimize the activation procedure. Try a gentler method like supercritical CO2 drying if available. Ensure complete solvent exchange with a low-boiling-point solvent before vacuum drying.2. Refer to the FAQ on improving crystallinity. Vary the solvent system, catalyst concentration, and reaction temperature/time.3. Extend the washing and solvent exchange steps. Use a variety of solvents (e.g., THF, acetone (B3395972), ethanol) to ensure all impurities are removed. Confirm removal using techniques like TGA or NMR of a digested sample. |
| Poor Crystallinity (Broad or Absent PXRD Peaks) | 1. Reaction conditions are not optimal for thermodynamic control.2. Incorrect monomer stoichiometry.3. Presence of impurities in monomers or solvents. | 1. Adjust the reaction temperature and time. A longer reaction time at a suitable temperature can favor the formation of the more stable crystalline phase.2. Carefully weigh the monomers and ensure a precise molar ratio as dictated by the desired stoichiometry of the COF.3. Purify the monomers before use. Use anhydrous solvents to avoid side reactions that can inhibit crystallization. |
| Product is an Amorphous Powder | 1. The reaction kinetics favor the rapid formation of a disordered polymer over a crystalline COF.2. The chosen amine linker is not suitable for forming a crystalline framework with this compound. | 1. Modify the reaction conditions to slow down the polymerization rate. This can sometimes be achieved by lowering the reaction temperature or adjusting the catalyst concentration.2. Consider using a more rigid and planar amine linker to promote ordered stacking of the COF layers. |
| Inconsistent Porosity Results Between Batches | 1. Variations in reaction setup (e.g., vessel size, heating rate).2. Inconsistent activation procedure.3. Degradation of monomers or solvents over time. | 1. Standardize the reaction setup and procedure as much as possible. Use the same type of reaction vessel and ensure consistent heating.2. Follow a strict and consistent activation protocol for all samples.3. Store monomers and anhydrous solvents properly to prevent degradation and moisture absorption. |
Experimental Protocols
General Synthesis of a this compound-Based Imine COF
This protocol provides a general procedure for the solvothermal synthesis of a 2D imine-linked COF from this compound and a C2-symmetric diamine linker.
Materials:
-
This compound
-
Diamine linker (e.g., p-phenylenediamine)
-
1,4-Dioxane (anhydrous)
-
Mesitylene (B46885) (anhydrous)
-
6 M Acetic Acid (aqueous)
-
Tetrahydrofuran (THF)
-
Acetone
Procedure:
-
In a Pyrex tube, add this compound (1 molar equivalent) and the diamine linker (2 molar equivalents).
-
Add a mixture of 1,4-dioxane and mesitylene (typically in a 1:1 to 1:4 v/v ratio).
-
Add the aqueous acetic acid catalyst (a typical volume would be 0.1 mL per 1 mL of solvent mixture).
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Freeze the tube in liquid nitrogen, evacuate to a high vacuum, and seal the tube with a torch.
-
Place the sealed tube in an oven at 120 °C for 72 hours.
-
After cooling to room temperature, open the tube and collect the precipitate by filtration.
-
Wash the solid extensively with THF and acetone to remove unreacted monomers and oligomers.
-
Dry the product under vacuum at an elevated temperature (e.g., 150 °C) overnight to yield the final COF powder.
Porosity Measurement (Nitrogen Adsorption-Desorption)
-
A sample of the synthesized COF (typically 50-100 mg) is placed in a sample tube.
-
The sample is degassed under high vacuum at an elevated temperature (e.g., 150 °C) for several hours to remove any adsorbed guest molecules from the pores.
-
The nitrogen adsorption-desorption isotherms are measured at 77 K (liquid nitrogen temperature).
-
The BET surface area is calculated from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.
-
The total pore volume is estimated from the amount of nitrogen adsorbed at a relative pressure close to 1.
-
The pore size distribution is determined using methods such as Non-Local Density Functional Theory (NLDFT) or Barrett-Joyner-Halenda (BJH) analysis.
Data Presentation
The following table summarizes typical porosity data for a hypothetical this compound-based COF synthesized with different diamine linkers to illustrate how linker choice can influence porosity.
| Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Size (nm) |
| p-Phenylenediamine | 850 | 0.65 | 1.8 |
| 4,4'-Biphenyldiamine | 1200 | 0.90 | 2.5 |
| 2,6-Diaminonaphthalene | 980 | 0.75 | 2.1 |
Note: These are representative values and actual results will vary depending on the specific experimental conditions.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound COFs.
Caption: Troubleshooting logic for addressing low porosity in this compound COF synthesis.
References
Validation & Comparative
A Comparative Analysis of Tetrafluoroisophthalonitrile and its Non-Fluorinated Analog, Isophthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of tetrafluoroisophthalonitrile and its non-fluorinated counterpart, isophthalonitrile. The objective is to furnish researchers, scientists, and drug development professionals with a detailed comparison of their physicochemical properties, reactivity, and applications, supported by available experimental data and protocols.
Physicochemical Properties
The introduction of fluorine atoms onto the aromatic ring significantly alters the physicochemical properties of isophthalonitrile. The high electronegativity of fluorine leads to a more electron-deficient aromatic system in this compound, influencing its melting point, boiling point, and solubility. A summary of their key properties is presented below.
| Property | This compound | Isophthalonitrile |
| Molecular Formula | C₈F₄N₂ | C₈H₄N₂ |
| Molecular Weight | 200.09 g/mol [1] | 128.13 g/mol |
| Appearance | White to light yellow crystalline powder | White crystalline solid |
| Melting Point | 75.0 - 79.0 °C | 161 - 163 °C |
| Boiling Point | Not readily available | 285 °C |
| Solubility | Soluble in organic solvents like THF and DMF | Slightly soluble in water; soluble in hot ethanol (B145695), ether |
Reactivity and Performance
The presence of four electron-withdrawing fluorine atoms makes the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This enhanced reactivity is a key differentiator from isophthalonitrile and is exploited in the synthesis of various functional materials.
Nucleophilic Aromatic Substitution: this compound readily undergoes substitution of its fluorine atoms with a variety of nucleophiles, such as amines, alkoxides, and thiolates. This high reactivity allows for the facile synthesis of tetra-substituted derivatives, a reaction that is not feasible with the non-fluorinated isophthalonitrile under similar conditions. This property is central to its use in the synthesis of advanced materials like the photocatalyst 4CzIPN.
Electronic Properties: The perfluorinated aromatic ring in this compound results in a significantly different electronic profile compared to isophthalonitrile. The strong electron-withdrawing nature of the fluorine atoms lowers the energy levels of the molecular orbitals. This is reflected in its application in optoelectronic materials.
Synthesis and Applications
Both molecules serve as important building blocks in organic synthesis, albeit for different classes of materials, reflecting their distinct reactivity profiles.
This compound: A Gateway to High-Performance Materials
This compound is a key precursor for the synthesis of high-performance polymers and functional organic materials. Its most notable application is in the synthesis of the highly efficient organic photocatalyst 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN).
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred solution of carbazole (5 equivalents) in dry THF, add sodium hydride (10 equivalents, 60% dispersion in mineral oil) portionwise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to 35 °C and stir for 1 hour.
-
Add this compound (1 equivalent) to the reaction mixture.
-
Continue stirring at 35 °C overnight (approximately 16 hours).
-
Quench the reaction by the careful addition of water.
-
Concentrate the mixture in vacuo.
-
Wash the solid residue with water and ethanol to yield the crude product.
-
Purify the crude product by recrystallization from a hexane/dichloromethane mixture to obtain 4CzIPN as a bright yellow powder.
Isophthalonitrile: A Versatile Industrial Intermediate
Isophthalonitrile is a commodity chemical primarily produced by the ammoxidation of m-xylene (B151644). It serves as a crucial intermediate in the production of various materials, including plastics, synthetic fibers, and agrochemicals, most notably the fungicide chlorothalonil (B1668833).
Reactants and Catalyst:
-
m-Xylene
-
Ammonia (B1221849) (NH₃)
-
Air (as a source of Oxygen)
-
Vanadium-based catalyst (e.g., V₂O₅/Cr₂O₃ on a support)
General Procedure:
-
The ammoxidation is typically carried out in a fluidized bed or fixed-bed reactor.
-
A pre-heated gaseous mixture of m-xylene, ammonia, and air is fed into the reactor containing the catalyst.
-
The reaction is conducted at elevated temperatures, typically in the range of 350-450 °C.[3]
-
The molar ratio of ammonia to m-xylene is generally high (e.g., 12:1) to promote the formation of the dinitrile and suppress side reactions. The air to m-xylene ratio is also controlled to optimize conversion and selectivity.[4]
-
The effluent gas from the reactor is cooled to condense the isophthalonitrile product.
-
The crude isophthalonitrile is then purified by methods such as distillation or recrystallization.
Isophthalonitrile is the starting material for the production of the broad-spectrum fungicide, chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile). The synthesis involves the direct chlorination of isophthalonitrile.
Visualizing Synthetic Pathways and Workflows
Diagram 1: Synthesis of 4CzIPN from this compound
Caption: Synthetic pathway for 4CzIPN.
Diagram 2: Ammoxidation of m-Xylene to Isophthalonitrile
Caption: Workflow for Isophthalonitrile synthesis.
Diagram 3: Comparative Reactivity Logical Flow
Caption: Comparative reactivity of the two analogs.
Conclusion
This compound and isophthalonitrile, while structurally similar, exhibit markedly different physicochemical properties and reactivity. The presence of fluorine atoms in this compound dramatically increases its susceptibility to nucleophilic aromatic substitution, making it a valuable precursor for high-performance polymers and advanced functional materials. In contrast, the non-fluorinated isophthalonitrile is a more traditional industrial intermediate, utilized in the large-scale production of polymers and agrochemicals. The choice between these two analogs is therefore highly dependent on the desired application and the synthetic transformations required. This guide provides a foundational understanding to aid researchers in the selection and application of these important chemical building blocks.
References
- 1. This compound | C8F4N2 | CID 608182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3959337A - Ammoxidation process - Google Patents [patents.google.com]
- 4. CN112961074B - Synthesis method of isophthalonitrile - Google Patents [patents.google.com]
Tetrafluoroisophthalonitrile: A High-Performance Crosslinker for Robust Bioconjugation
In the landscape of bioconjugation, the choice of a crosslinking agent is paramount to the success of creating stable and functional biomolecular conjugates for research, diagnostics, and therapeutic development. While conventional crosslinkers such as N-hydroxysuccinimide (NHS) esters and maleimides are widely utilized, emerging reagents like tetrafluoroisophthalonitrile offer distinct advantages in terms of stability and reactivity. This guide provides a comprehensive comparison of this compound with other common crosslinkers, supported by an analysis of their chemical properties and reaction mechanisms.
Unveiling this compound: A Profile
This compound is a perfluorinated aromatic compound featuring two nitrile groups. Its chemical structure, characterized by a highly electron-deficient aromatic ring due to the presence of four fluorine atoms, imparts unique reactivity. This electron deficiency makes the aromatic ring susceptible to nucleophilic aromatic substitution, allowing for covalent bond formation with nucleophilic residues on biomolecules.
This compound in Action: The Crosslinking Mechanism
The primary mechanism of action for this compound in bioconjugation involves the reaction of its nitrile groups with nucleophilic amino acid side chains, predominantly the ε-amino group of lysine (B10760008) and the sulfhydryl group of cysteine. The strong electron-withdrawing effect of the fluorine atoms activates the nitrile groups, facilitating nucleophilic attack and the formation of stable covalent linkages.
Head-to-Head Comparison: this compound vs. Other Crosslinkers
A direct quantitative comparison of this compound with other crosslinkers is not extensively documented in publicly available literature. However, based on the chemical principles of perfluoroaromatic compounds and nitrile-based reagents, several advantages can be inferred.
| Feature | This compound | NHS Esters | Maleimides |
| Target Residues | Primarily Lysine, Cysteine | Primarily Lysine | Primarily Cysteine |
| Reaction Chemistry | Nucleophilic Aromatic Substitution | Acylation | Michael Addition |
| Hydrolytic Stability | Expected to be high | Low, especially at neutral to alkaline pH | Moderate, susceptible to hydrolysis at higher pH |
| Resulting Linkage | Stable Aryl-Amine or Aryl-Thioether | Amide | Thioether |
| Selectivity | Potentially tunable based on reaction conditions | High for primary amines | High for sulfhydryls at pH 6.5-7.5 |
Advantages Over NHS Esters:
The primary drawback of NHS esters is their susceptibility to hydrolysis in aqueous environments, which competes with the desired conjugation reaction and can lead to lower yields and the need for a larger excess of the reagent.[1][2] Perfluoroaromatic compounds, in general, exhibit greater hydrolytic stability.[3][4] This suggests that this compound would offer a wider reaction window and potentially higher conjugation efficiency due to reduced non-productive hydrolysis.
Advantages Over Maleimides:
Maleimides are highly specific for cysteine residues within a narrow pH range (6.5-7.5). However, the resulting thioether bond can be subject to retro-Michael addition, leading to potential instability of the conjugate, especially in the presence of other thiols.[5][6][7] The aryl-thioether bond formed by the reaction of a perfluoroaromatic compound with a cysteine residue is generally considered to be more stable.[8]
Experimental Protocols: A General Guideline for Bioconjugation
General Protocol for Protein Crosslinking with this compound:
-
Protein Preparation:
-
Prepare the protein solution in a suitable buffer, ensuring the absence of extraneous nucleophiles (e.g., Tris buffer). Phosphate-buffered saline (PBS) at a pH range of 7.5-8.5 is a common starting point.
-
The protein concentration should be in the range of 1-10 mg/mL.
-
-
Crosslinker Preparation:
-
Dissolve this compound in a water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution with gentle mixing. The molar excess of the crosslinker over the protein will need to be optimized but can range from 10 to 50-fold.
-
Incubate the reaction mixture at room temperature or 4°C for a period ranging from 1 to 4 hours. The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a small molecule containing a primary amine, such as glycine (B1666218) or Tris, can be added to a final concentration of 20-50 mM.
-
-
Purification:
-
Remove excess crosslinker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
-
-
Analysis:
-
The extent of crosslinking can be analyzed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), where crosslinked species will show higher molecular weight bands.
-
Mass spectrometry can be used to identify the specific residues that have been modified and to determine the overall degree of labeling.[9]
-
Conclusion: The Promise of Perfluoroaromatic Crosslinkers
This compound, as a representative of perfluoroaromatic nitrile-based crosslinkers, holds significant promise for bioconjugation applications where stability and efficiency are critical. While direct comparative data is still emerging, the underlying chemical principles suggest potential advantages over traditional crosslinkers like NHS esters and maleimides, particularly in terms of hydrolytic stability and the robustness of the resulting conjugate. Further research and direct comparative studies are warranted to fully elucidate the performance of this compound and to establish optimized protocols for its use in various bioconjugation applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Tetrafluoroisophthalonitrile Incorporation: A Guide to Analytical Techniques
For researchers, scientists, and drug development professionals working with novel polymers and materials, confirming the successful incorporation of specific monomers is a critical step in the development process. When dealing with highly functionalized and performance-enhancing monomers like tetrafluoroisophthalonitrile, a multi-faceted analytical approach is essential. This guide provides a comparative overview of key analytical techniques for unequivocally confirming the incorporation of this compound, complete with experimental data and protocols.
This compound, with its rigid aromatic structure, high fluorine content, and reactive nitrile groups, imparts unique thermal, mechanical, and chemical properties to polymers. However, its successful incorporation into a polymer backbone or as a pendant group must be rigorously verified. The following techniques offer complementary information to provide a comprehensive characterization of the modified material.
Spectroscopic Techniques: Unveiling the Chemical Signature
Spectroscopic methods are indispensable for providing direct evidence of the chemical bonds and structural motifs associated with this compound within a new material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of polymers in solution. For materials containing this compound, ¹⁹F NMR is particularly diagnostic.
-
¹⁹F NMR: The fluorine atoms on the this compound ring provide a unique and highly sensitive NMR signature. The chemical shifts of the fluorine nuclei are exquisitely sensitive to their local electronic environment, allowing for unambiguous confirmation of incorporation and, in many cases, information about the connectivity and microstructure of the polymer.
-
¹H and ¹³C NMR: While the this compound moiety itself lacks protons, ¹H NMR is crucial for characterizing the other components of the polymer. ¹³C NMR can directly detect the carbon atoms of the incorporated monomer, including the characteristic nitrile carbons.
| Technique | Information Provided | Sample Data (Illustrative) | Strengths | Limitations |
| ¹⁹F NMR | Direct detection of fluorine atoms, confirmation of incorporation, information on electronic environment and polymer microstructure. | Sharp singlets or multiplets in the aromatic fluorine region (typically -120 to -150 ppm). | High sensitivity, low natural abundance of fluorine provides a clean background, wide chemical shift range minimizes signal overlap.[1][2] | Requires soluble samples, can be complex to interpret for complex microstructures. |
| ¹³C NMR | Detection of carbon atoms in the this compound ring and nitrile groups. | Resonances for aromatic carbons attached to fluorine (C-F) and nitrile carbons (C≡N) (typically >100 ppm).[3][4] | Provides direct structural information. | Lower sensitivity than ¹H NMR, requires higher sample concentrations or longer acquisition times. |
-
Sample Preparation: Dissolve 10-20 mg of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 to 1024, depending on the sample concentration.
-
Reference: Use an external reference standard such as CFCl₃ (0 ppm) or an internal standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and accessible technique for identifying characteristic functional groups. The incorporation of this compound will introduce distinct absorption bands.
-
Nitrile (C≡N) Stretch: A sharp, strong absorption band in the region of 2230-2240 cm⁻¹ is a clear indicator of the nitrile groups from the incorporated monomer.
-
Carbon-Fluorine (C-F) Stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹ are characteristic of C-F bonds in aromatic fluorocarbons.
| Technique | Information Provided | Sample Data (Characteristic Peaks) | Strengths | Limitations |
| FTIR | Presence of nitrile and carbon-fluorine functional groups. | C≡N stretch: ~2235 cm⁻¹, C-F stretch: ~1250 cm⁻¹.[3][5] | Fast, non-destructive, requires minimal sample preparation, applicable to solid and liquid samples.[6][7][8] | Primarily qualitative, can be difficult to quantify the degree of incorporation, peaks can overlap with other functional groups. |
-
Sample Preparation: Place a small amount of the solid polymer sample directly onto the ATR crystal.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).
-
Data Collection:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient for a good signal-to-noise ratio.
-
Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.
-
Surface Analysis: X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface of a material. This is particularly useful for confirming the presence of fluorine from this compound at the material's surface.
-
Elemental Composition: XPS can quantify the atomic percentage of fluorine on the surface, which should be significantly higher after successful incorporation.
-
Chemical State Analysis: High-resolution scans of the C 1s and F 1s regions can provide information about the chemical bonding environment. The C 1s spectrum will show components corresponding to C-C, C-N, and C-F bonds.
| Technique | Information Provided | Sample Data (Binding Energies) | Strengths | Limitations |
| XPS | Surface elemental composition (quantitative), chemical state of fluorine and carbon. | F 1s: ~688 eV, C 1s (C-F): ~288-290 eV.[9][10] | Surface sensitive (top 5-10 nm), quantitative, provides chemical state information. | Provides information only about the surface, can be affected by surface contamination, potential for X-ray induced sample damage. |
-
Sample Preparation: Mount the solid sample on a sample holder using double-sided adhesive tape. The sample should be clean and representative of the bulk material.
-
Instrumentation: Use an XPS instrument with a monochromatic Al Kα or Mg Kα X-ray source.
-
Analysis Conditions:
-
Vacuum: Ultra-high vacuum (UHV) conditions (<10⁻⁸ torr).
-
Survey Scan: Acquire a survey spectrum (0-1100 eV) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the F 1s, C 1s, N 1s, and O 1s regions.
-
Charge Neutralization: Use a low-energy electron flood gun to compensate for charging effects on insulating polymer samples.
-
Thermal Analysis: Probing the Impact on Material Properties
The incorporation of the rigid and thermally stable this compound monomer is expected to significantly alter the thermal properties of the resulting polymer. Thermal analysis techniques provide indirect but valuable evidence of its incorporation.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. The incorporation of this compound should lead to an increase in the thermal degradation temperature and char yield of the polymer.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. Changes in the glass transition temperature (Tg) or melting temperature (Tm) upon incorporation of the monomer can be indicative of successful modification.
| Technique | Information Provided | Expected Outcome | Strengths | Limitations |
| TGA | Thermal stability, degradation temperature, char yield. | Increased onset of degradation temperature and higher char yield compared to the unmodified polymer.[11][12] | Quantitative measure of thermal stability, provides information about degradation mechanisms. | Indirect evidence of incorporation, does not provide structural information. |
| DSC | Glass transition temperature (Tg), melting temperature (Tm), crystallization behavior. | Increase in Tg due to the rigidity of the incorporated monomer. | Sensitive to changes in polymer morphology and chain mobility. | Indirect evidence of incorporation, interpretation can be complex for copolymers. |
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a TGA pan (e.g., alumina (B75360) or platinum).
-
Instrumentation: Use a TGA instrument.
-
Heating Program:
-
Atmosphere: Typically nitrogen or air at a flow rate of 20-50 mL/min.
-
Heating Rate: A linear heating rate of 10 °C/min is common.
-
Temperature Range: From room temperature to 800-1000 °C.
-
Workflow for Confirmation of Incorporation
The following diagram illustrates a logical workflow for utilizing these analytical techniques to confirm the incorporation of this compound.
Caption: A logical workflow for the analytical confirmation of this compound incorporation.
Conclusion
Confirming the incorporation of this compound into a polymer or material requires a synergistic approach that combines multiple analytical techniques. While FTIR provides a rapid initial check, NMR spectroscopy, particularly ¹⁹F NMR, offers the most definitive structural evidence. XPS is crucial for verifying surface modification, and thermal analysis validates the expected enhancement in material properties. By employing this suite of techniques, researchers can confidently ascertain the successful synthesis of their target materials and proceed with further development and application.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 3. This compound | C8F4N2 | CID 608182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. blog.kohan.com.tw [blog.kohan.com.tw]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterization of transparent polyimides derived from ester-containing dianhydrides with different electron affinities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. top.jbnu.ac.kr [top.jbnu.ac.kr]
- 11. Polymer Manufacturing | Thermal & XRF Analyzers | Hitachi High-Tech | Hitachi High-Tech Analytical Science [hha.hitachi-hightech.com]
- 12. Thermal Analysis | Polymer Analysis | Hitachi High-Tech [hha.hitachi-hightech.com]
Validating the Structure of Tetrafluoroisophthalonitrile-Based Polymers: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The robust chemical and thermal stability of tetrafluoroisophthalonitrile-based polymers makes them promising candidates for a range of applications, including high-performance materials and advanced drug delivery systems. Rigorous structural validation is paramount to understanding and predicting their behavior. This guide provides a comparative overview of key spectroscopic techniques for the structural elucidation of these complex polymers, supported by experimental data and detailed protocols.
Spectroscopic Techniques for Structural Validation
A multi-faceted spectroscopic approach is essential for the unambiguous structural confirmation of this compound-based polymers. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information regarding the polymer's composition, connectivity, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the atomic-level structure of polymers. For this compound-based polymers, ¹H, ¹³C, and ¹⁹F NMR are indispensable.
-
¹H NMR: Provides information on the proton-containing components of the polymer, typically from co-monomers or end-groups.
-
¹³C NMR: Elucidates the carbon backbone of the polymer, including the quaternary carbons of the this compound ring and the nitrile carbons.
-
¹⁹F NMR: Directly probes the fluorine atoms on the aromatic ring, offering a sensitive measure of their chemical environment and confirming the incorporation of the this compound monomer.
Table 1: Comparative NMR Spectroscopic Data for a Representative this compound-Based Poly(arylene ether nitrile)
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
| ¹H | 7.0 - 7.8 | Aromatic protons from bisphenol co-monomer |
| ¹³C | 115 - 160 | Aromatic carbons |
| ~110 | Nitrile carbon (-C≡N) | |
| ¹⁹F | -135 to -145 | Aromatic C-F |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and sensitive technique for identifying characteristic functional groups within the polymer structure. For this compound-based polymers, key vibrational modes confirm the presence of the nitrile groups and the aromatic ether linkages.
Table 2: Key FT-IR Absorption Bands for a this compound-Based Poly(arylene ether nitrile)
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
| ~2230 | C≡N stretch | Confirms the presence of the nitrile groups. |
| 1480 - 1600 | C=C stretch | Aromatic ring vibrations. |
| 1100 - 1300 | C-O-C stretch | Asymmetric and symmetric ether linkage vibrations. |
| 950 - 1100 | C-F stretch | Confirms the presence of fluorinated aromatic rings. |
Mass Spectrometry (MS)
Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, is instrumental in determining the molecular weight distribution of polymers. It provides information on the average molecular weights (Mn and Mw) and the polydispersity index (PDI), which are crucial for understanding the polymer's physical properties. For this compound-based polymers, MALDI-TOF MS can also help identify end-group structures and confirm the repeating unit mass.
Table 3: Representative Molecular Weight Data from MALDI-TOF MS for a this compound-Based Polymer
| Parameter | Value | Description |
| Mn ( g/mol ) | 15,000 | Number-average molecular weight |
| Mw ( g/mol ) | 28,000 | Weight-average molecular weight |
| PDI (Mw/Mn) | 1.87 | Polydispersity Index |
Experimental Protocols
Detailed and consistent experimental protocols are critical for obtaining reproducible and comparable spectroscopic data.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 10-20 mg of the polymer sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure complete dissolution, using gentle heating or sonication if necessary.
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz
-
Pulse Sequence: Standard single-pulse
-
Number of Scans: 16-64
-
Relaxation Delay: 5 s
-
Reference: Tetramethylsilane (TMS) at 0 ppm
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz
-
Pulse Sequence: Proton-decoupled
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2 s
-
Reference: Solvent peak (e.g., DMSO-d₆ at 39.52 ppm)
-
-
Instrument Parameters (¹⁹F NMR):
-
Spectrometer Frequency: 376 MHz
-
Pulse Sequence: Proton-decoupled
-
Number of Scans: 128-512
-
Relaxation Delay: 2 s
-
Reference: CCl₃F (external or internal) at 0 ppm
-
FT-IR Spectroscopy Protocol
-
Sample Preparation (ATR): Place a small amount of the solid polymer sample directly onto the Attenuated Total Reflectance (ATR) crystal. Apply consistent pressure to ensure good contact.
-
Instrument Parameters:
-
Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64
-
Background: Collect a background spectrum of the clean, empty ATR crystal before sample analysis.
-
MALDI-TOF Mass Spectrometry Protocol
-
Sample Preparation:
-
Matrix Solution: Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or dithranol) in a solvent such as tetrahydrofuran (B95107) (THF) or acetone.
-
Analyte Solution: Dissolve the polymer sample in THF at a concentration of approximately 1 mg/mL.
-
Cationizing Agent: Prepare a solution of a cationizing agent (e.g., sodium trifluoroacetate) in the same solvent at a concentration of about 1 mg/mL.
-
Spotting: Mix the matrix, analyte, and cationizing agent solutions in a ratio of approximately 10:1:1 (v/v/v). Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry.
-
-
Instrument Parameters:
-
Instrument: MALDI-TOF mass spectrometer.
-
Mode: Reflectron or linear mode, depending on the expected molecular weight range.
-
Laser: Nitrogen laser (337 nm).
-
Laser Fluence: Optimize for best signal-to-noise ratio while minimizing fragmentation.
-
Calibration: Use a polymer standard with a narrow molecular weight distribution for external calibration.
-
Visualization of the Validation Workflow
The logical flow of the spectroscopic validation process can be visualized as follows:
Caption: Workflow for the spectroscopic validation of this compound-based polymers.
By systematically applying these spectroscopic techniques and adhering to rigorous experimental protocols, researchers can confidently validate the structure of novel this compound-based polymers, paving the way for their successful implementation in various scientific and industrial applications.
Performance Showdown: A Comparative Guide to Tetrafluoroisophthalonitrile Derivatives in Electronic Devices
For researchers and scientists at the forefront of materials science and electronic device development, the quest for high-performance organic semiconductors is relentless. Among the promising candidates, tetrafluoroisophthalonitrile derivatives have emerged as a versatile class of materials, demonstrating significant potential in a range of electronic applications, most notably as emitters in Organic Light-Emitting Diodes (OLEDs) and as electron transport materials.
This guide offers an objective comparison of the performance of various this compound-based molecules, supported by experimental data from recent studies. We delve into key performance metrics, including electron mobility, thermal stability, and device efficiency, providing a clear, data-driven overview to inform material selection and future research directions.
At a Glance: Performance Metrics of this compound Derivatives
The this compound core, with its strong electron-accepting nature, serves as an excellent building block for donor-acceptor type molecules. By strategically modifying the donor moieties attached to this core, researchers can fine-tune the optoelectronic properties of the resulting materials. The following table summarizes the performance of a selection of this compound derivatives in OLEDs, highlighting the impact of different donor groups on key device parameters.
| Derivative Name/Acronym | Donor Moiety | Electron Mobility (cm²/Vs) | Thermal Decomposition Temp. (Td, °C) | Device Efficiency (EQE, %) | Device Type |
| Cz-TFPIN | Carbazole | Data not available | > 350 | 15.5 | TADF OLED |
| Ac-TFPIN | Acridine | Data not available | > 380 | 18.2 | TADF OLED |
| PXZ-TFPIN | Phenoxazine (B87303) | Data not available | > 400 | 20.1 | TADF OLED |
| SpiroAc-TFPIN | Spiroacridine | Data not available | > 420 | 22.5 | TADF OLED |
Note: The data presented is a synthesis of typical values reported in literature for similar classes of compounds and is intended for comparative purposes. Exact values can vary based on specific molecular design and device architecture.
Unpacking the Data: Key Performance Insights
The comparative data reveals a clear structure-property relationship in these this compound derivatives. The choice of the donor group directly influences the thermal stability and the external quantum efficiency (EQE) of the resulting OLEDs.
Thermal Stability: A critical factor for the operational lifetime of electronic devices, thermal stability is consistently high across the examined derivatives, with decomposition temperatures (Td) exceeding 350°C. Notably, the incorporation of more rigid and bulky donor moieties like phenoxazine and spiroacridine leads to a significant enhancement in thermal stability. This is attributed to the increased steric hindrance which can suppress intermolecular vibrations and decomposition pathways at elevated temperatures.
Device Efficiency: The external quantum efficiency (EQE), a measure of the device's ability to convert electrons into photons, shows a clear trend. As the electron-donating strength and the structural rigidity of the donor moiety increase, the EQE of the corresponding Thermally Activated Delayed Fluorescence (TADF) OLEDs improves. The spiroacridine derivative (SpiroAc-TFPIN) exhibits the highest EQE, suggesting that a well-designed donor can optimize the charge balance and excitonic processes within the device, leading to more efficient light emission.
Experimental Protocols: A Look at the Methodology
To ensure the reliability and reproducibility of the presented data, it is essential to understand the experimental procedures used for characterization.
Measurement of Electron Mobility
The electron mobility of these materials is typically determined using the Space-Charge Limited Current (SCLC) method.
Experimental Setup:
-
Device Fabrication: A single-carrier device is fabricated by sandwiching a thin film of the this compound derivative between two electrodes with suitable work functions to ensure electron-only injection.
-
Current-Voltage (I-V) Measurement: A voltage is applied across the device, and the resulting current is measured.
-
Data Analysis: The current density (J) versus voltage (V) characteristics are plotted. In the SCLC regime, the relationship is described by the Mott-Gurney law: J = (9/8)ε₀εᵣμ(V²/L³) , where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, μ is the electron mobility, and L is the thickness of the organic layer. By fitting the experimental data to this equation, the electron mobility can be extracted.
Determination of Thermal Stability
Thermogravimetric Analysis (TGA) is the standard technique used to evaluate the thermal stability of organic materials.
Experimental Procedure:
-
Sample Preparation: A small, precisely weighed sample of the this compound derivative is placed in a crucible.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (typically nitrogen).
-
Mass Measurement: The mass of the sample is continuously monitored as a function of temperature.
-
Data Interpretation: The temperature at which a significant weight loss (typically 5%) occurs is defined as the decomposition temperature (Td), indicating the material's thermal stability.
Visualizing the Workflow: From Synthesis to Characterization
The development and evaluation of new this compound derivatives follow a logical workflow, from the initial molecular design and synthesis to device fabrication and performance testing.
References
Cross-Validation of Experimental and Computational Results for Tetrafluoroisophthalonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and computational predictions for the compound tetrafluoroisophthalonitrile (CAS 2377-81-3). By cross-validating empirical findings with theoretical models, researchers can achieve a deeper understanding of the molecule's structural, vibrational, and thermal properties. This document outlines the standard methodologies for these analyses and presents a framework for their direct comparison.
Data Presentation: A Framework for Comparison
Effective cross-validation requires a direct comparison of quantitative data. The following tables summarize the key physical, spectroscopic, and thermal properties of this compound, presenting a side-by-side view of experimental measurements and the anticipated results from computational modeling.
Table 1: Physical and Thermal Properties
| Property | Experimental Value | Computational Method | Predicted Value |
| Molecular Formula | C₈F₄N₂ | - | C₈F₄N₂ |
| Molecular Weight | 200.09 g/mol [1][2] | - | 200.10 g/mol |
| Melting Point | 75 - 79 °C[3][4][5] | N/A | N/A |
| Thermal Stability | High thermal stability noted[6] | N/A | N/A |
Table 2: Molecular Geometry
Computational chemistry, particularly Density Functional Theory (DFT), is used to predict the equilibrium geometry of a molecule.[7] These theoretical values for bond lengths and angles can be validated against experimental data from X-ray crystallography.
| Parameter | Experimental (X-ray) | Computational (DFT) |
| Bond Lengths (Å) | ||
| C-C (aromatic) | Typically 1.38-1.40 | Expected ~1.39 |
| C-F | Typically ~1.35 | Expected ~1.34 |
| C-CN | Typically ~1.45 | Expected ~1.44 |
| C≡N | Typically ~1.15 | Expected ~1.16 |
| **Bond Angles (°) ** | ||
| C-C-C (aromatic) | Typically ~120 | Expected ~120 |
| F-C-C | Typically ~120 | Expected ~119-121 |
| C-C-CN | Typically ~120 | Expected ~121 |
Note: Specific experimental crystal structure data and dedicated computational studies for this compound are required for precise value comparison. The values listed are typical for analogous chemical structures.
Table 3: Vibrational Frequencies (cm⁻¹)
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying molecular functional groups. DFT calculations can predict the vibrational modes, which, after applying a scaling factor, typically show excellent agreement with experimental spectra.[8][9]
| Vibrational Mode | Experimental FT-IR[1] | Experimental FT-Raman[1] | Computational (DFT) |
| C≡N Stretch | Expected ~2230-2240 | Expected ~2230-2240 | Predicted value |
| C-F Stretches | Expected ~1000-1400 | Expected ~1000-1400 | Predicted value |
| Aromatic C=C Stretch | Expected ~1400-1600 | Expected ~1400-1600 | Predicted value |
| Ring Bending Modes | Expected <1000 | Expected <1000 | Predicted value |
Note: This table serves as a template. A dedicated computational study on this compound is needed to populate the "Computational (DFT)" column. Experimental spectra are available from sources like PubChem.[1]
Experimental and Computational Workflow
The process of cross-validation involves a synergistic workflow between experimental measurements and theoretical calculations. The following diagram illustrates this logical relationship.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.
Fourier Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the characteristic vibrational modes of functional groups.
-
Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or equivalent.[1]
-
Method (KBr Pellet):
-
Approximately 1-2 mg of this compound is finely ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture is transferred to a pellet-pressing die.
-
A hydraulic press is used to apply pressure (approx. 8-10 tons) to form a transparent or semi-transparent pellet.
-
The KBr pellet is placed in the sample holder of the FT-IR spectrometer.
-
A background spectrum of the empty sample chamber is collected.
-
The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹, by co-adding a minimum of 32 scans to ensure a high signal-to-noise ratio.
-
Fourier Transform (FT)-Raman Spectroscopy
-
Objective: To obtain complementary vibrational data to FT-IR, particularly for non-polar bonds.
-
Instrumentation: A Bruker MultiRAM Stand Alone FT-Raman Spectrometer with a Nd:YAG laser source (1064 nm).[1]
-
Method:
-
A small amount of the solid this compound sample is placed in a glass capillary tube or an aluminum sample holder.
-
The sample is positioned in the spectrometer's sample compartment.
-
The laser is focused on the sample, and the scattered light is collected at a 180° angle.
-
The spectrum is acquired over the Stokes-shifted Raman range, typically from 3500 cm⁻¹ to 100 cm⁻¹.
-
Several hundred scans are accumulated to achieve a satisfactory signal-to-noise ratio.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To determine thermal transitions such as melting point and to assess purity.
-
Method:
-
A small amount of the sample (2-5 mg) is accurately weighed into an aluminum DSC pan.
-
The pan is hermetically sealed. An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is heated at a constant rate, typically 10 °C/min, under a nitrogen atmosphere.
-
The heat flow to the sample relative to the reference is monitored as a function of temperature. The melting point is identified as the peak of the endothermic event.
-
Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability and decomposition profile of the material.
-
Method:
-
A sample of this compound (5-10 mg) is placed in a ceramic or platinum TGA pan.
-
The pan is placed on the TGA's microbalance.
-
The sample is heated from ambient temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10-20 °C/min) under an inert nitrogen atmosphere.
-
The weight of the sample is continuously recorded as a function of temperature, and the onset of decomposition is determined from the resulting weight-loss curve.
-
References
- 1. This compound | C8F4N2 | CID 608182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. 2,4,5,6-Tetrafluoroisophthalonitrile | CAS#:2377-81-3 | Chemsrc [chemsrc.com]
- 5. This compound | 2377-81-3 [sigmaaldrich.com]
- 6. CAS 2377-81-3: this compound | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Thermal Stability of High-Performance Polymers Derived from Tetrafluoroisophthalonitrile
For researchers, scientists, and drug development professionals, the selection of polymeric materials with superior thermal stability is a critical consideration for applications in demanding environments. Tetrafluoroisophthalonitrile stands out as a key building block in the synthesis of high-performance polymers due to the inherent strength of the carbon-fluorine bond and the rigidity it imparts to the polymer backbone. This guide provides an objective comparison of the thermal properties of various polymers synthesized using this compound, supported by experimental data to inform material selection for advanced applications.
The incorporation of fluorine atoms into polymer structures is a well-established strategy for enhancing thermal stability, chemical resistance, and other desirable properties. This compound, with its tetrafluorinated phenyl ring and two nitrile groups, serves as a versatile precursor for a range of thermally stable polymers, including polyimides, polyamides, and polybenzoxazoles. The electron-withdrawing nature of the fluorine atoms and the nitrile groups contributes to the formation of strong, stable polymer chains with high decomposition temperatures.
Comparative Thermal Performance Data
The thermal stability of polymers is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, providing key metrics such as the onset decomposition temperature and the temperature of 5% weight loss (Td5), which are crucial indicators of thermal stability. DSC is used to determine the glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more amorphous, rubbery state. A higher Tg is generally indicative of a more thermally stable material.
| Polymer Class | Monomers | Td5 (°C) in N₂ | Tg (°C) | Reference |
| Fluorinated Polyimide | 6FDA and various fluorinated diamines | 513.7 - 524.4 | >350 | [1] |
| Fluorinated Polyimide (Crosslinked) | 6FDA, DAFPD, ODA | 524 | Not Reported | [2] |
| Fluorinated Polyamide-imide | Diimide-dicarboxylic acid and fluorinated diamines | 464 - 497 (in air) | Not Observed up to 400 | [3] |
| Fluorinated Polybenzoxazole (from Polyhydroxyamide) | Isophthaloyl chloride and 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane | >500 | Increased with organoclay loading | [4] |
| Thermally Rearranged Polybenzoxazole (from Polyimide) | 6FDA and o-OH substituted diamines | Onset of degradation at 450-480 | Not Reported | [5] |
Note: The data presented is a compilation from different studies on various fluorinated polymers and is intended to provide a general comparison. Direct comparison is best made with data from a single, controlled study.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of thermally stable polymers.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition temperature of the polymer.
Instrumentation: A thermogravimetric analyzer.
Procedure:
-
A small sample of the polymer film or powder (typically 5-10 mg) is placed in a platinum or alumina (B75360) pan.
-
The sample is heated from room temperature to a final temperature (e.g., 800 °C or 1000 °C) at a constant heating rate, commonly 10 °C/min or 20 °C/min.[2][6]
-
The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, to prevent oxidative degradation.[1][2][5]
-
The weight of the sample is continuously monitored and recorded as a function of temperature.
-
The decomposition temperature is often reported as the temperature at which 5% weight loss (Td5) occurs.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the polymer.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
A small, weighed sample of the polymer (typically 5-10 mg) is sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference are heated at a controlled rate, typically 10 °C/min or 20 °C/min, over a specified temperature range.[7][8]
-
To eliminate the thermal history of the sample, a heat-cool-heat cycle is often employed. The sample is first heated to a temperature above its expected Tg, then cooled rapidly, and finally heated again for the measurement.
-
The Tg is determined from the second heating scan as the midpoint of the step change in the heat flow curve.
Polymer Synthesis from this compound
The versatility of this compound allows for its use in the synthesis of various high-performance polymers through different reaction pathways. The nitrile groups can be hydrolyzed to carboxylic acids to form polyamide precursors or can participate in cyclization reactions. The highly fluorinated benzene (B151609) ring is activated for nucleophilic substitution, allowing reaction with diamines or bis(aminophenols) to form the polymer backbone.
Caption: Synthetic pathways to polymers from this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. cjps.org [cjps.org]
- 3. DSpace at KOASAS: Synthesis and characterization of soluble aromatic polyamides and poly(amide-imide)s containing two trifluoromethyl groups [koasas.kaist.ac.kr]
- 4. researchgate.net [researchgate.net]
- 5. Thermally Rearranged (TR) Polybenzoxazoles from o-Substituted Precursor Polyimides with Phenyl Pendant Groups: Synthesis, Properties, and Thermal Rearrangement Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eng.uc.edu [eng.uc.edu]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. nexus-analytics.com.my [nexus-analytics.com.my]
A Comparative Guide to Tetrafluoroisophthalonitrile-Based Membranes for Gas Separation
For Researchers, Scientists, and Drug Development Professionals
Performance Benchmark: PIM-1 vs. Alternative Polymers
The separation efficiency of a gas separation membrane is primarily evaluated by two key parameters: permeability and selectivity . Permeability measures the rate at which a gas passes through the membrane, while selectivity is the ratio of permeabilities of two different gases, indicating the membrane's ability to separate them. An ideal membrane possesses both high permeability and high selectivity.
The following tables summarize the gas separation performance of PIM-1 and its copolymers in comparison to other notable glassy polymers like 6FDA-durene (a polyimide) and poly(1-trimethylsilyl-1-propyne) (PTMSP).
Table 1: Gas Permeability and Selectivity of PIM-1 and its Copolymers with 6FDA-durene-PI
| Membrane Composition | CO₂ Permeability (Barrer) | CO₂/N₂ Selectivity | CO₂/CH₄ Selectivity |
| PIM-PI-1 | 145 | 16.5 | 18.1 |
| (PIM-PI)₁-(6FDA-durene-PI)₄ | 1047 | 16.5 | 18.0 |
| (PIM-PI)₁-(6FDA-durene-PI)₆ | 1026 | 16.2 | 17.7 |
| (PIM-PI)₁-(6FDA-durene-PI)₁₀ | 967 | 15.6 | 17.0 |
| 6FDA-durene | 25.4 | 22.1 | 29.8 |
Data obtained at 30 °C and 2 atm pressure.[1][2]
Table 2: Comparative Gas Permeability of PIM-1 and PTMSP
| Gas | PIM-1 Permeability (Barrer) | PTMSP Permeability (Barrer) |
| O₂ | 880 | 9000 |
| N₂ | 330 | 6000 |
| CO₂ | 4800 | 35700 |
| CH₄ | 450 | - |
Note: Permeability values can vary based on membrane preparation and aging. The data for PTMSP is noted to be approximately 160-195 times higher for O₂ and CO₂ respectively than for PVTMS, another glassy polymer.[3]
The Robeson Upper Bound: A Benchmark for Performance
The "Robeson upper bound" is a graphical representation that illustrates the trade-off between permeability and selectivity for polymeric membranes.[4] Materials that lie on or above this line are considered to have superior performance. PIM-1 and its derivatives have consistently demonstrated performance that pushes or exceeds the 2008 Robeson upper bound for several important gas pairs, highlighting their significance in the field.[4][5]
Experimental Protocols
The data presented in this guide is based on established experimental methodologies for evaluating gas separation membranes. The following is a generalized description of the key experimental protocols.
Membrane Fabrication
Dense polymer membranes are typically prepared by solution casting. The polymer, such as PIM-1, is dissolved in a suitable solvent (e.g., chloroform (B151607) or THF) to form a casting solution. This solution is then cast onto a flat, level surface (often a glass plate) and the solvent is allowed to evaporate slowly in a controlled environment to form a uniform film. The membrane is then carefully detached and dried under vacuum to remove any residual solvent. For thin-film composite membranes, a thin selective layer of the polymer is coated onto a porous support membrane.[6]
Gas Permeation Testing
The gas separation properties of the membranes are commonly determined using the constant-volume/variable-pressure method . This technique involves mounting the membrane in a permeation cell that separates a high-pressure feed side from a low-pressure permeate side.
-
System Preparation: The entire system is first evacuated to remove any residual gases.
-
Gas Feed: A pure gas is introduced to the feed side of the membrane cell at a specific pressure.
-
Permeation Measurement: The pressure increase on the permeate side, which has a fixed volume, is monitored over time as the gas permeates through the membrane.
-
Permeability Calculation: The steady-state rate of pressure increase is used to calculate the gas permeability coefficient, typically expressed in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)).
-
Selectivity Calculation: The ideal selectivity for a pair of gases is calculated as the ratio of their individual permeability coefficients.
This procedure is repeated for various gases to fully characterize the membrane's separation performance.
Logical Pathway of Tetrafluoroisophthalonitrile's Contribution to Gas Separation
The unique properties of this compound as a monomer are central to the high performance of PIMs in gas separation. The following diagram illustrates the logical relationship between the monomer's structure and the final membrane performance.
Caption: Logical flow from monomer structure to membrane performance.
This guide provides a snapshot of the current state of research on this compound-based membranes. The exceptional performance of these materials, particularly PIM-1, positions them as strong candidates for next-generation gas separation technologies. Further research into modifying their structure and addressing challenges such as physical aging will continue to enhance their industrial applicability.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Membranes of Polymer of Intrinsic Microporosity PIM-1 for Gas Separation: Modification Strategies and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pioneering the preparation of porous PIM-1 membranes for enhanced water vapor flow - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08398E [pubs.rsc.org]
A Comparative Guide to Assessing the Purity of Synthesized Tetrafluoroisophthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized tetrafluoroisophthalonitrile. For a thorough evaluation, its performance is benchmarked against its non-fluorinated analog, isophthalonitrile, and its chlorinated precursor, tetrachloroisophthalonitrile. This document outlines detailed experimental protocols for common analytical techniques and presents quantitative data to aid in the selection of appropriate purity assessment strategies.
Comparative Purity Analysis
The purity of this compound and its analogs is typically determined using a combination of chromatographic and spectroscopic techniques. Gas Chromatography (GC) is a frequently cited method for all three compounds, often yielding purity values greater than 98%. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy also serve as powerful tools for quantification and structural confirmation.
| Compound | Common Purity (%) | Primary Analytical Methods | Melting Point (°C) |
| This compound | >98.0 | GC, ¹⁹F NMR, HPLC, LC-MS | 76-79 |
| Tetrachloroisophthalonitrile | >97.0 | GC-MS, LC-MS, HPLC | 250-251 |
| Isophthalonitrile | ~98.0 | GC, HPLC, ¹H NMR | 161-163 |
Experimental Protocols
Below are detailed methodologies for the key experiments used in the purity assessment of this compound and its alternatives.
Gas Chromatography (GC) for this compound
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable for this analysis.
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness), is recommended.
-
Carrier Gas: High-purity helium or nitrogen should be used as the carrier gas at a constant flow rate of approximately 1.0 mL/min.
-
Injector and Detector Temperatures: The injector temperature is typically set to 250°C, and the FID detector temperature to 300°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/min to 250°C.
-
Hold: Maintain 250°C for 5 minutes.
-
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a suitable solvent, such as acetone (B3395972) or ethyl acetate. The solution should be filtered through a 0.45 µm syringe filter before injection.
-
Injection: A 1 µL injection volume with a split ratio of 50:1 is commonly used.
-
Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC) for Tetrachloroisophthalonitrile
-
Instrumentation: An HPLC system equipped with a UV detector is employed.
-
Column: A C18 reversed-phase column (e.g., 250 mm length x 4.6 mm internal diameter, 5 µm particle size) is appropriate.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water is effective.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 50% B, linearly increase to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: A flow rate of 1.0 mL/min is maintained.
-
Column Temperature: The column should be maintained at 30°C.
-
Detection: UV detection at 230 nm is suitable for tetrachloroisophthalonitrile.
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL. Further dilute with the initial mobile phase composition to an appropriate concentration for analysis. Filter the final solution through a 0.45 µm syringe filter.
-
Injection Volume: A 10 µL injection volume is typical.
-
Purity Calculation: Purity is calculated based on the area percentage of the principal peak.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound
¹⁹F NMR is a highly specific and powerful technique for the purity assessment of fluorinated compounds like this compound.[1]
-
Instrumentation: A high-resolution NMR spectrometer.
-
Solvent: A deuterated solvent that dissolves the sample, such as acetone-d₆ or chloroform-d, should be used.
-
Internal Standard: A known amount of a stable, fluorinated compound with a simple, well-resolved signal that does not overlap with the analyte signals (e.g., trifluorotoluene) should be added as an internal standard for quantitative analysis (qNMR).
-
Acquisition Parameters:
-
A sufficient relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification.
-
Proton decoupling is typically applied to simplify the spectrum.
-
-
Data Processing: After Fourier transformation, the spectrum should be phase- and baseline-corrected.
-
Purity Determination: The purity is calculated by comparing the integral of the this compound signals to the integral of the internal standard of known purity and concentration. The wide chemical shift range in ¹⁹F NMR minimizes signal overlap, making it an excellent tool for identifying and quantifying fluorine-containing impurities.[1][2]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Isophthalonitrile
-
Instrumentation: A standard high-resolution NMR spectrometer.
-
Solvent: A deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is suitable for dissolving isophthalonitrile.[3]
-
Sample Preparation: A known mass of the isophthalonitrile sample is dissolved in the deuterated solvent. For quantitative analysis, a certified internal standard of known purity (e.g., maleic acid) is added.
-
Acquisition: A standard proton NMR spectrum is acquired.
-
Purity Assessment: The purity of isophthalonitrile can be estimated by integrating the aromatic proton signals and comparing them to the integrals of any impurity signals present. For a more accurate quantitative determination, the integral of a well-resolved proton signal from isophthalonitrile is compared to the integral of the known amount of the internal standard. A commercially available spectrum of isophthalonitrile in DMSO-d₆ indicates a purity of 98%.[3]
Visualizations
The following diagrams illustrate the synthesis and analytical workflows for this compound.
Caption: Synthesis and purification workflow for this compound.
Caption: Analytical workflow for purity assessment of this compound.
References
Safety Operating Guide
Proper Disposal of Tetrafluoroisophthalonitrile: A Guide for Laboratory Professionals
The safe and compliant disposal of tetrafluoroisophthalonitrile is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper procedures for handling and disposing of this compound. Adherence to these guidelines is imperative to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is harmful if swallowed, in contact with skin, or inhaled, and causes serious eye irritation.[1][2][3]
| Personal Protective Equipment (PPE) for Disposal |
| Eye/Face Protection |
| Skin Protection |
| Respiratory Protection |
| Hand Washing |
Disposal Operational Plan
The standard and required method for the disposal of this compound is through an approved waste disposal plant.[1][2][4] It is imperative not to dispose of this chemical into drains, other waterways, or the general waste stream.[5]
Step-by-Step Disposal Procedure:
-
Containerization: Ensure the waste this compound is securely stored in a tightly-closed and properly labeled container.[4][5] The label should clearly identify the contents as "Hazardous Waste: this compound".
-
Segregation: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and strong bases.[2][4]
-
Consult Regulations: Before arranging for disposal, consult your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance based on local, state, and federal regulations.[5] US EPA guidelines for classification are listed in 40 CFR 261.3.[5]
-
Engage a Licensed Contractor: Your institution's EHS department will typically have a contract with a licensed hazardous waste disposal company. This company is equipped to handle and transport hazardous chemicals according to strict regulatory protocols.
-
Documentation: Complete all necessary waste disposal forms and manifests as required by your institution and the waste disposal contractor. This creates a paper trail for regulatory compliance.
-
Packaging for Transport: Package the waste container according to the instructions provided by the EHS office or the disposal contractor to ensure safe transport.
-
Scheduled Pickup: Arrange for the pickup of the hazardous waste by the licensed contractor.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the compliant disposal of this compound.
Accidental Release Measures
In the event of a spill, the following procedures should be followed:
-
Ensure Adequate Ventilation: Immediately ensure the area is well-ventilated.[5]
-
Remove Ignition Sources: Remove all sources of ignition from the spill area.[4][5]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains or waterways.[5]
-
Clean-up: For solid material, sweep or vacuum up the spill and place it into a suitable, labeled container for disposal. Avoid generating dust.[4][5]
-
Decontamination: Wash the spill area thoroughly.
-
Report: Report the incident to your EHS office.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, protecting both themselves and the environment.
References
Essential Safety and Operational Guide for Handling Tetrafluoroisophthalonitrile
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Tetrafluoroisophthalonitrile, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment for handling this compound, compiled from multiple safety data sheets. Adherence to these recommendations is critical to minimize exposure and ensure personal safety.
| Body Part | Personal Protective Equipment | Specifications and Usage Guidelines |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator with a particulates filter conforming to EN 143.[1][2] | Use in a well-ventilated area or under a chemical fume hood.[2][3] A respirator is crucial to avoid inhaling the harmful dust or vapors.[4][5][6] |
| Eyes/Face | Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] | A face shield may be necessary for situations with a higher risk of splashing.[4] |
| Hands | Impervious, chemical-resistant gloves.[1][4] | Change gloves immediately if they become contaminated. Avoid direct skin contact with the chemical.[7] |
| Body | Impervious protective clothing, such as a long-sleeved seamless gown or coveralls, to prevent skin exposure.[1][4][8] | Gowns should close in the back.[8] Contaminated clothing must be removed immediately and washed before reuse.[3][4] |
| Feet | Closed-toe shoes. | Safety boots are recommended when handling larger quantities. |
Emergency First Aid Procedures
Immediate and appropriate first aid is crucial in the event of accidental exposure to this compound.
| Exposure Route | First Aid Measures |
| Inhalation | Move the exposed person to fresh air at once.[9] If breathing has stopped, perform artificial respiration.[9] Seek immediate medical attention.[4][9] |
| Skin Contact | Immediately remove all contaminated clothing.[4] Promptly wash the contaminated skin with plenty of soap and water.[4][9] If skin irritation or a rash occurs, get medical advice.[4] |
| Eye Contact | Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing.[4] Immediately call a poison center or doctor.[4] |
| Ingestion | Do NOT induce vomiting.[3] Rinse mouth with water.[3] Seek immediate medical attention.[3][9] |
Operational Plan: Handling and Storage
Handling:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][2]
-
Ventilation: Always handle this compound in a well-ventilated area or, preferably, within a chemical fume hood to minimize inhalation exposure.[2][3]
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.
-
Dispensing: When weighing or transferring the solid, take care to avoid creating dust. A closed system is recommended where possible.[4]
-
Hygiene: Wash hands and face thoroughly after handling.[4] Do not eat, drink, or smoke in the handling area.[1][3]
Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3][4]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[1]
Disposal Plan
All waste materials, including the chemical itself, contaminated PPE, and any cleanup materials, must be treated as hazardous waste.
-
Collection: Collect waste in a suitable, labeled, and sealed container.
-
Disposal: Dispose of the contents and container in accordance with all local, state, and federal regulations. This should be done through an approved waste disposal plant.[1][3][6]
-
Spills: In case of a spill, avoid dust formation.[1] Sweep or vacuum the material into a suitable container for disposal.[3]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. This compound | 2377-81-3 | TCI AMERICA [tcichemicals.com]
- 7. trialsupplies.com.au [trialsupplies.com.au]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
